Sodium ferulic
Description
Background and Significance of Sodium Ferulate in Chemical and Biomedical Research
Sodium ferulate is derived from ferulic acid, a ubiquitous compound found in the cell walls of various plants, including grains, fruits, and vegetables. medsci.orgnih.gov Chemically, it is known as sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. wikipedia.org The significance of sodium ferulate in research stems from its enhanced stability and water solubility compared to its parent compound, ferulic acid, making it more suitable for various experimental applications. medsci.orgspandidos-publications.commdpi.com
In the realm of biomedical research, sodium ferulate is primarily investigated for its potent antioxidant and anti-inflammatory properties. ontosight.ainih.govfrontiersin.org These characteristics are central to its exploration in the context of a wide array of pathological conditions. Research has consistently demonstrated its ability to scavenge free radicals and inhibit oxidative stress, a key factor in the progression of numerous diseases. medsci.orgnih.govselleckchem.com Studies have explored its potential in cardiovascular diseases, neurodegenerative disorders, and liver conditions. nih.govontosight.ainih.gov Its anti-inflammatory effects are also a major focus, with investigations into its ability to modulate inflammatory pathways and reduce the expression of pro-inflammatory molecules. nih.govscielo.bre-century.us
Historical Context and Traditional Applications in Research Frameworks
The roots of sodium ferulate research are intertwined with traditional medicine, particularly in China, where it has been used for many years. nih.govwikipedia.org It is an active principle isolated from medicinal plants such as Angelica sinensis, Ligusticum chuanxiong, and Cimicifuga heracleifolia. nih.govcolab.ws Historically, extracts from these plants have been utilized for their perceived benefits in circulatory and cardiovascular health. nih.govmedsci.org
This traditional use has provided a foundational framework for modern scientific inquiry. Early academic research often focused on validating these traditional applications, seeking to identify the active components and elucidate their mechanisms of action. This led to the isolation and characterization of sodium ferulate and subsequent investigations into its pharmacological properties. nih.gov Over several decades, particularly in China, it has been the subject of research for its potential in treating cardiovascular and cerebrovascular diseases and preventing thrombosis. nih.govfrontiersin.org This historical context has paved the way for more targeted and mechanistic studies in contemporary research.
Scope and Objectives of Current Academic Research on Sodium Ferulate
Current academic research on sodium ferulate is characterized by a multi-faceted approach, aiming to comprehensively understand its therapeutic potential. A primary objective is to further elucidate the molecular mechanisms underlying its antioxidant and anti-inflammatory effects. Researchers are investigating its impact on specific signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for cellular antioxidant responses. spandidos-publications.com
Another significant area of research is its potential in neuroprotection. Studies are exploring its ability to mitigate neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in instances of cerebral ischemia-reperfusion injury. ontosight.aie-century.usscirp.org The antidepressant-like effects of sodium ferulate are also being investigated, with a focus on its potential to promote neurogenesis. scirp.orgscirp.org
In cardiovascular research, the focus has expanded from its traditional use to investigating its effects on cardiac hypertrophy, atherosclerosis, and myocardial infarction. nih.govfrontiersin.orgnih.gov Studies are examining its influence on vascular smooth muscle cell proliferation and migration, as well as its role in protecting cardiac cells from injury. nih.govfrontiersin.org
Furthermore, the development of novel drug delivery systems for sodium ferulate is an active area of research. nih.govresearchgate.netingentaconnect.com The goal is to enhance its bioavailability and target it to specific tissues, thereby improving its therapeutic efficacy. This includes the use of nanoparticles and osmotic pump systems. nih.govingentaconnect.com
Detailed Research Findings
Academic studies have produced a wealth of data on the biological effects of sodium ferulate across various experimental models. These findings highlight its potential in mitigating cellular damage and modulating key physiological processes.
Antioxidant and Anti-inflammatory Effects
A significant body of research has focused on the antioxidant properties of sodium ferulate. In a study on diabetic rats, treatment with sodium ferulate was shown to increase the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, in both plasma and myocardium. medsci.org Concurrently, it decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation. medsci.org Similarly, in a model of flap transplantation with ischemia-reperfusion injury, sodium ferulate treatment significantly inhibited the levels of MDA in skin tissue. scielo.br
The anti-inflammatory effects of sodium ferulate have also been extensively documented. In a study involving oxidized low-density lipoprotein (ox-LDL)-stimulated vascular smooth muscle cells, sodium ferulate treatment inhibited the inflammatory response. nih.gov Research on flap transplantation demonstrated that sodium ferulate significantly decreased the infiltration of inflammatory cells and reduced the levels of tumor necrosis factor-alpha (TNF-α) in peripheral blood. scielo.br
Interactive Data Table: Effects of Sodium Ferulate on Biomarkers
| Research Area | Model | Biomarker | Effect of Sodium Ferulate | Reference |
| Antioxidant | Diabetic Rats | Superoxide Dismutase (SOD) | Increased activity | medsci.org |
| Antioxidant | Diabetic Rats | Malondialdehyde (MDA) | Decreased levels | medsci.org |
| Antioxidant | Flap Transplantation | Malondialdehyde (MDA) | Decreased levels | scielo.br |
| Anti-inflammatory | Vascular Smooth Muscle Cells | Inflammatory Response | Inhibited | nih.gov |
| Anti-inflammatory | Flap Transplantation | Inflammatory Cell Infiltration | Decreased | scielo.br |
| Anti-inflammatory | Flap Transplantation | Tumor Necrosis Factor-alpha (TNF-α) | Decreased levels | scielo.br |
| Neuroprotection | Cerebral Ischemia-Reperfusion | NF-κB | Down-regulated expression | e-century.us |
| Neuroprotection | Cerebral Ischemia-Reperfusion | Claudin-5 | Up-regulated expression | e-century.us |
| Cardioprotection | Spontaneously Hypertensive Rats | Protein Kinase C (PKC) | Down-regulated levels | frontiersin.org |
| Cardioprotection | Spontaneously Hypertensive Rats | Mitogen-activated Protein Kinase (MAPK) | Down-regulated levels | frontiersin.org |
Neuroprotective and Cardioprotective Mechanisms
In the context of neuroprotection, research has shown that sodium ferulate can significantly improve neurological symptoms and reduce cerebral infarction volume in rats with focal cerebral ischemia-reperfusion injury. e-century.us These protective effects are linked to the down-regulation of nuclear factor-kappa B (NF-κB) expression and the up-regulation of claudin-5 expression, a key component of the blood-brain barrier. e-century.us
Cardioprotective studies have revealed that sodium ferulate can alleviate myocardial hypertrophy. In spontaneously hypertensive rats, sodium ferulate was found to down-regulate the levels of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the development of cardiac hypertrophy. frontiersin.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNHPAQAVBEB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894080 | |
| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24276-84-4 | |
| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Methodologies for Sodium Ferulate
Chemical Synthesis Pathways of Sodium Ferulate
Sodium ferulate, the sodium salt of ferulic acid, is a water-soluble compound that can be prepared through several chemical synthesis routes. researchgate.netresearchgate.net The most common methods involve the reaction of ferulic acid with a sodium-containing base.
One straightforward method involves dissolving ferulic acid in an aqueous solution of sodium carbonate. The mixture is heated in a boiling water bath with rapid stirring to facilitate the dissolution and reaction. Upon cooling the filtrate, sodium ferulate crystallizes and can be collected by filtration, washed with ethanol, and dried. chembk.com
Another prevalent pathway is the direct reaction of ferulic acid with sodium hydroxide (B78521). In one patented method, ferulic acid is treated with a sodium hydroxide solution to adjust the pH to an alkaline range of 8-9, leading to the formation of sodium ferulate, which is then precipitated and dried. google.com This process can also be initiated from ferulic acid esters, which are first hydrolyzed under alkaline conditions using a base like sodium hydroxide or potassium hydroxide to yield ferulic acid, which is then converted to its sodium salt. google.com The choice of solvent in these reactions can include ethanol, butanols, or amyl alcohol. google.com
A water separation method for preparing sodium ferulate from ferulic acid ester has also been described. This process involves dissolving the ferulic acid ester in an alcohol solvent, adding an excess of aqueous sodium hydroxide solution, and heating the mixture. After recovering the alcohol, the remaining aqueous solution contains sodium ferulate and sodium hydroxide. The addition of hydrochloric acid precipitates ferulic acid, which is then separated and reacted with an equivalent amount of sodium hydroxide to produce sodium ferulate. google.com
| Starting Material | Reagents | Key Process Steps | Reference |
| Ferulic Acid | Sodium Carbonate, Water, Ethanol | Dissolution in boiling water bath, cooling for crystallization, filtration, washing with ethanol. | chembk.com |
| Ferulic Acid | Sodium Hydroxide | pH adjustment to 8-9, precipitation, low-temperature vacuum drying. | google.com |
| Ferulic Acid Ester | Sodium Hydroxide or Potassium Hydroxide, an alcohol solvent | Alkaline hydrolysis of the ester, pH adjustment, precipitation, drying. | google.com |
| Ferulic Acid Ester | Sodium Hydroxide, Hydrochloric Acid, an alcohol solvent | Saponification, alcohol recovery, acidification to precipitate ferulic acid, reaction with NaOH. | google.com |
Advanced Synthetic Approaches for Sodium Ferulate Derivatives
To enhance the therapeutic potential and bioavailability of sodium ferulate, various derivatives have been synthesized. These advanced approaches often involve the esterification of ferulic acid or the combination of sodium ferulate with other molecules.
Ester Derivatives:
Lipophilic derivatives of ferulic acid are synthesized to improve their passage through biological membranes.
Hexadecyl ferulate has been synthesized via Steglich esterification, a mild reaction using 1,3-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method has shown yields of approximately 76.77%. scielo.br
Amyl ferulate was synthesized through direct esterification of ferulic acid and n-pentanol, using sodium bisulfate supported by silica (B1680970) as a catalyst. This approach achieved a high yield of 97% under optimized conditions. scientific.net
Phytosterol ferulate has been synthesized using acidic ionic liquids as a catalyst. This method demonstrated a high conversion rate of phytosterol (over 99%) within a short reaction time. acs.orgnih.gov Earlier methods for synthesizing phytosterol ferulate involved multiple chemical or chemical-enzymatic steps with lower conversion rates. acs.org
Other Derivatives:
Levamisole (B84282) ferulate was synthesized by reacting levamisole hydrochloride with sodium ferulate, achieving a yield of 80.49%. The synthesis provides a simple and feasible technique for creating this derivative. bvsalud.org
Derivatives containing heterocyclic moieties , such as triazoles, have also been synthesized from ferulic acid. These syntheses involve multi-step reactions, starting with the modification of ferulic acid and subsequent reaction with various reagents to introduce the heterocyclic ring. jmchemsci.com
| Derivative | Synthetic Approach | Key Reagents/Catalysts | Reported Yield | Reference |
| Hexadecyl ferulate | Steglich Esterification | 1,3-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | 76.77 ± 1.35% | scielo.br |
| Amyl ferulate | Direct Esterification | Sodium bisulfate supported by silica | 97% | scientific.net |
| Phytosterol ferulate | Acidic Ionic Liquid Catalysis | Acidic ionic liquids (e.g., [BSO3HMim]OTF) | >99% conversion | acs.orgnih.gov |
| Levamisole ferulate | Salt Formation | Levamisole hydrochloride, Sodium ferulate | 80.49% | bvsalud.org |
Nanoparticle Encapsulation and Experimental Drug Delivery Systems for Sodium Ferulate
To improve the stability and delivery of sodium ferulate, researchers have explored its encapsulation within nanoparticles and the development of nanohybrid drug delivery systems.
Bovine Serum Albumin (BSA) Nanoparticles:
Sodium ferulate-loaded nanoparticles have been prepared using a desolvation procedure with bovine serum albumin (BSA) as the wall material. nih.gov In this method, factors such as the addition rate of the desolvation agent (e.g., ethanol), the concentration of BSA and sodium ferulate, and the amount of the cross-linker (glutaraldehyde) were investigated to optimize the nanoparticle characteristics. nih.gov
The resulting spherical nanoparticles were negatively charged and had a size range of 100 to 200 nm with a narrow size distribution. nih.gov High drug entrapment efficiency (up to 80% w/w) and a loading capacity of about 16% (w/w) were achieved. nih.gov The in vitro drug release profile showed an initial burst effect followed by a sustained release, which could be modulated by the extent of cross-linking with glutaraldehyde (B144438). nih.gov
Layered Double Hydroxide (LDH) Nanohybrids:
Nanohybrids of ferulic acid (in its anionic, ferulate form) and layered double hydroxide (LDH) nanomaterials have been successfully prepared through reconstruction and exfoliation-reassembly methods. nih.gov These nanohybrids were found to have an average particle size of 150 nm with a plate-like morphology. nih.gov Infrared spectroscopy confirmed that the ferulate was stabilized between the LDH layers via strong electrostatic interactions. nih.gov These nanohybrid systems are being explored for their potential in cellular delivery. nih.gov
| Delivery System | Material | Preparation Method | Particle Size | Key Findings | Reference |
| Nanoparticles | Bovine Serum Albumin (BSA) | Desolvation and cross-linking | 100-200 nm | High entrapment efficiency (80%); sustained release profile. | nih.gov |
| Nanohybrids | Layered Double Hydroxide (LDH) | Reconstruction and exfoliation-reassembly | ~150 nm | Ferulate intercalated between LDH layers; potential for cellular delivery. | nih.gov |
Preclinical Pharmacokinetics and Biotransformation of Sodium Ferulate
Absorption, Distribution, Metabolism, and Excretion in Animal Models
The pharmacokinetic profile of sodium ferulate, which dictates its absorption, distribution, metabolism, and excretion (ADME), has been primarily studied through the administration of its active moiety, ferulic acid, in animal models such as rats.
Following oral administration in rats, ferulic acid is absorbed rapidly, with the peak plasma concentration (Cmax) being reached within 30 minutes. caldic.com The compound undergoes distribution and has been detected in the brain tissue of rats. researchgate.net One study noted that after oral administration to rats, ferulic acid was detectable in the brain, and its concentration decreased by only 50% after sixty minutes, suggesting potential for crossing the blood-brain barrier. researchgate.net
Metabolism of ferulic acid is extensive. It undergoes presystemic metabolism in the liver, primarily through UDP-glucuronosyl-transferase (UGT) enzymes. caldic.com The main metabolic pathways involve conjugation, leading to the formation of glucuronide and sulfo-glucuronide metabolites, which are the most abundant forms found in plasma. caldic.com A very low percentage of unmodified ferulic acid is typically found in plasma, highlighting the extensive nature of its biotransformation. caldic.com
Excretion occurs mainly through the kidneys. caldic.com In rats, the urinary excretion of ferulic acid is swift, reaching a plateau approximately 1.5 hours after administration. caldic.com However, only a small fraction, about 4-5%, of the ingested dose is recovered as unmodified ferulic acid in the urine, a finding that is consistent across rodent and human studies. caldic.com
Table 1: Key Pharmacokinetic Parameters of Ferulic Acid in Rats
Investigation of Nonlinear Pharmacokinetics and Clearance Mechanisms
Investigations into the pharmacokinetics of sodium ferulate have revealed evidence of nonlinear behavior, particularly at higher doses. Nonlinear pharmacokinetics, often described by Michaelis-Menten kinetics, occurs when the rate of a process (like metabolism or transport) does not increase proportionally with the dose. slideshare.net This is typically due to the saturation of a specific mechanism, such as metabolic enzymes or transport proteins. slideshare.net
Studies in rats have shown that the systemic clearance of sodium ferulate decreases as the dose increases, which is a hallmark of nonlinear pharmacokinetics. researchgate.net This suggests that the elimination pathways, likely hepatic metabolism, become saturated at higher concentrations. slideshare.netresearchgate.net When the metabolic capacity is exceeded, a small increase in the dose can lead to a disproportionately large increase in plasma concentration and a longer elimination half-life. slideshare.net
Furthermore, the disposition of ferulic acid can be influenced by processes such as enterohepatic circulation, where a substance is secreted into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into circulation. nih.govdovepress.com This recycling mechanism can lead to a multiple-peak phenomenon in the plasma concentration-time profile and prolong the drug's presence in the body. nih.govdovepress.com Studies involving biliary drainage in rats have demonstrated that enterohepatic circulation significantly influences the disposition of certain compounds co-administered with ferulic acid, indicating its potential to interact with this clearance pathway. nih.govdovepress.com
Metabolite Identification and Characterization in Preclinical Studies
The identification and characterization of metabolites are critical steps in understanding the biotransformation of a compound. eurekaselect.com For sodium ferulate, preclinical studies have focused on identifying the metabolites of its active component, ferulic acid, in various biological matrices from animal models.
The primary metabolites identified in preclinical plasma samples are conjugates. caldic.com As a result of phase II metabolism, ferulic acid is extensively converted into ferulic acid-glucuronide and sulfo-glucuronide conjugates. caldic.com These conjugated metabolites are significantly more abundant in plasma than the parent ferulic acid. caldic.com
Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are employed for metabolite profiling. researchgate.netresearchgate.net In one study using rat models, metabolite profiling using liquid chromatography with quadrupole time-of-flight mass spectrometry (LC/Q‐TOF MS) identified three major metabolites, designated as M1, M2, and M3. researchgate.net Metabolites have been successfully identified in various samples, including rat feces, plasma, bile, and in vitro preparations of rat liver microsomes (RLMs). researchgate.net The comprehensive analysis across these different matrices provides a more complete picture of the metabolic fate of the compound. eurekaselect.comresearchgate.net
Table 2: List of Chemical Compounds
Mechanistic Elucidation of Sodium Ferulate S Biological Actions
Modulation of Oxidative Stress Pathways
Sodium ferulate, the sodium salt of ferulic acid, demonstrates significant biological activity through its interaction with oxidative stress pathways. mdpi.com Its mechanisms involve both direct neutralization of free radicals and the enhancement of the body's own antioxidant defense systems.
Direct Free Radical Scavenging Mechanisms
Sodium ferulate is recognized as a potent scavenger of oxygen free radicals. selleckchem.com This capability is attributed to its chemical structure, specifically the phenolic hydroxyl group, which can readily donate an electron to neutralize free radicals, forming a resonance-stabilized phenoxy radical in the process. mdpi.comresearchgate.netfrontiersin.org This direct antioxidant action allows it to counteract various reactive oxygen species (ROS).
Research has shown that sodium ferulate can inhibit lipid peroxidation. For instance, it has been observed to inhibit the production of malondialdehyde (MDA), a marker of lipid peroxidation, in rat platelets and erythrocyte membranes. selleckchem.com Furthermore, it effectively scavenges hydroxyl radicals (OH·), superoxide (B77818) anions (O2−), and hydrogen peroxide (H2O2). selleckchem.comfrontiersin.org Its ability to scavenge nitric oxide and ABTS•+ radicals is reported to be even greater than that of caffeic acid. frontiersin.org This direct scavenging activity is a key component of its protective effects against oxidative damage.
Activation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2/HO-1 Pathway)
Beyond its direct free-radical scavenging, sodium ferulate enhances the body's intrinsic antioxidant defenses by activating critical signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. researchgate.netspandidos-publications.comnih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. mdpi.com Upon activation by compounds like sodium ferulate, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a suite of protective genes. researchgate.netmdpi.com
This activation leads to the increased expression and activity of several crucial endogenous antioxidant enzymes:
Heme Oxygenase-1 (HO-1): Sodium ferulate is a potent inducer of HO-1. researchgate.netplos.org HO-1 plays a cytoprotective role by breaking down heme into biliverdin, iron, and carbon monoxide, which have their own antioxidant and anti-inflammatory properties. mdpi.com The induction of HO-1 is often mediated by the activation of the Nrf2 pathway. researchgate.net
Superoxide Dismutase (SOD): This enzyme is a critical first-line defense against oxidative stress, catalyzing the dismutation of the superoxide anion into oxygen and hydrogen peroxide. medsci.orgnih.gov Studies have shown that sodium ferulate treatment can increase the activity of SOD in various tissues, including the heart and kidneys, thereby helping to mitigate oxidative damage. medsci.orge-century.us
Glutathione Peroxidase (GSH-Px): This enzyme, along with its co-factor glutathione, plays a vital role in reducing hydrogen peroxide and lipid hydroperoxides. nih.govxiahepublishing.com Research indicates that sodium ferulate can enhance the activity of GSH-Px, further bolstering the cellular antioxidant capacity. e-century.us
By upregulating these endogenous antioxidant enzymes via the Nrf2/HO-1 pathway, sodium ferulate provides a more sustained and amplified defense against oxidative stress compared to direct scavenging alone. researchgate.netspandidos-publications.comnih.gov
Regulation of Inflammatory Signaling Cascades
Sodium ferulate exerts significant anti-inflammatory effects by modulating key signaling pathways that orchestrate the inflammatory response. Its mechanisms involve the inhibition of pro-inflammatory transcription factors, signaling kinases, and the subsequent suppression of inflammatory mediators.
Inhibition of NF-κB and TNF/TNFR Signaling
A central mechanism of sodium ferulate's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. spandidos-publications.come-century.usresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In response to stimuli like Interleukin-1β (IL-1β), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.govresearchgate.net This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. researchgate.net
Sodium ferulate has been shown to intervene in this process by:
Preventing NF-κB Translocation: It inhibits the degradation of IκBα and prevents the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. plos.orgresearchgate.net
Down-regulating Upstream Activators: In the context of Tumor Necrosis Factor (TNF)/TNF Receptor (TNFR) signaling, which is a potent activator of NF-κB, sodium ferulate can down-regulate the expression of key pathway components. nih.govebi.ac.uk This includes reducing the expression of TNF-α, TNFR-1, and the adaptor protein TNF receptor-associated death domain (TRADD). nih.govnih.gov
By inhibiting the NF-κB pathway, sodium ferulate effectively dampens the inflammatory cascade at a fundamental level. spandidos-publications.come-century.us
Modulation of MAPK (p38, ERK1/2, JNK) and RhoA/Rho-kinase Pathways
Sodium ferulate also regulates the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in transducing extracellular signals into cellular responses, including inflammation. doi.org The main MAPK subfamilies involved are p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK). doi.org
Studies have demonstrated that sodium ferulate can:
Inhibit Phosphorylation: It suppresses the phosphorylation (activation) of p38, ERK1/2, and JNK in various models of inflammation and injury. mdpi.comnih.govbvsalud.org For instance, in a model of cardiac hypertrophy, sodium ferulate was found to inhibit the expression of p-ERK, p-p38MAPK, and p-JNK. nih.gov
Influence Upstream Kinases: The inhibitory effect of ferulate on MAPK activation can extend to upstream kinases like the MEKKK family. doi.org
In addition to the MAPK pathways, sodium ferulate has been shown to inhibit the RhoA/Rho-kinase signaling pathway. nih.govnih.govsigmaaldrich.com This pathway is implicated in processes like hepatic stellate cell contraction, which contributes to increased intrahepatic resistance in cirrhosis. nih.govnih.gov Sodium ferulate can reduce the activation of RhoA, leading to the inhibition of Rho-kinase activity. nih.govnih.govsigmaaldrich.com This action, coupled with the activation of endothelial nitric oxide synthase (eNOS), contributes to its therapeutic effects in conditions like portal hypertension. nih.govnih.gov
Suppression of Inflammasome Activation (e.g., NALP3) and Cytokine Expression (e.g., IL-1β, IL-6, TNF-α, PGE2, NO)
The culmination of sodium ferulate's modulation of upstream signaling pathways is a marked reduction in the production of key inflammatory mediators.
Inflammasome Inhibition: Sodium ferulate can suppress the activation of the NACHT, LRR and PYD domains-containing protein 3 (NALP3) inflammasome. ebi.ac.uknih.govscu.edu.cn The NALP3 inflammasome is a multi-protein complex that, when activated by cellular stress, triggers the maturation and release of the potent pro-inflammatory cytokine IL-1β. nih.govmdpi.com Sodium ferulate has been shown to reduce the expression of NALP3 and its components, thereby decreasing IL-1β production. ebi.ac.uknih.govscu.edu.cn This effect is often linked to its ability to inhibit NF-κB and reduce oxidative stress, which are key priming and activating signals for the inflammasome. ebi.ac.uknih.gov
Cytokine and Mediator Suppression: As a downstream consequence of inhibiting the NF-κB and MAPK pathways, sodium ferulate significantly reduces the expression and release of a broad range of pro-inflammatory cytokines and mediators. plos.orgnih.govbvsalud.org
| Cytokine/Mediator | Effect of Sodium Ferulate | Research Context |
| Interleukin-1β (IL-1β) | Suppression/Reduction | In human lung epithelial cells and experimental pulmonary fibrosis models. ebi.ac.uknih.gov |
| Interleukin-6 (IL-6) | Suppression/Reduction | In migraine rat models and lipopolysaccharide-stimulated macrophages. plos.orgbvsalud.org |
| Tumor Necrosis Factor-α (TNF-α) | Suppression/Reduction | In osteoarthritis chondrocytes and migraine rat models. nih.govbvsalud.org |
| Prostaglandin E2 (PGE2) | Suppression/Reduction | In IL-1β-stimulated chondrocytes. nih.gov |
| Nitric Oxide (NO) | Suppression/Reduction | In migraine rat models and following ischemia-reperfusion injury. e-century.usnih.govbvsalud.orgscielo.br |
By targeting these multiple, interconnected inflammatory signaling cascades, sodium ferulate demonstrates a comprehensive anti-inflammatory profile.
Inhibition of Neutrophil Extracellular Trap Release
Sodium ferulate has demonstrated the ability to inhibit the release of Neutrophil Extracellular Traps (NETs). nih.govcytojournal.com NETs are web-like structures composed of DNA, histones, and granular proteins, released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage and inflammation in various diseases. cytojournal.com
In a study involving a mouse model of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV), sodium ferulate treatment led to a significant reduction in the release of NETs in renal tissues. cytojournal.com This was evidenced by the decreased expression of NET markers such as citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO) in the kidneys of the treated mice. cytojournal.com Furthermore, in vitro experiments using endothelial progenitor cells (EPCs) treated with serum from vasculitis patients showed that sodium ferulate could suppress the release of NETs in a dose-dependent manner. researchgate.net As the concentration of sodium ferulate increased, the inhibitory effect on NET release was enhanced. researchgate.net This inhibition of NET release by sodium ferulate is considered a key mechanism in its therapeutic effect against AAV, as it helps to reduce endothelial cell damage and inflammation. nih.govcytojournal.com
The inhibition of NET release is also linked to the regulation of platelet activation. Research has shown that sodium ferulate can decrease the expression of platelet activation markers like P-selectin (CD62p) and procaspase-activating compound-1 (PAC-1). nih.govresearchgate.net By mitigating both NET release and platelet activation, sodium ferulate contributes to the protection of endothelial cells. nih.gov
Table 1: Effect of Sodium Ferulate on NET Release and Associated Markers
| Model System | Key Findings | Reference |
| Mouse model of ANCA-associated vasculitis (MPO-AAV) | Inhibited the release of NETs in renal tissues. | cytojournal.com |
| Reduced the expression of NET markers H3Cit and MPO. | cytojournal.com | |
| Decreased expression of platelet activation markers CD62p and PAC-1. | nih.gov | |
| Endothelial progenitor cells (EPCs) treated with vasculitis patient serum | Suppressed NET release in a concentration-dependent manner. | researchgate.net |
| Mitigated damage in EPCs. | nih.gov |
Attenuation of HMGB1 Expression
Sodium ferulate has been shown to attenuate the expression of High Mobility Group Box 1 (HMGB1), a protein that acts as a pro-inflammatory cytokine when released from cells. ingentaconnect.comnih.gov This regulatory action on HMGB1 is a significant part of sodium ferulate's anti-inflammatory properties.
In a study using human vascular smooth muscle cells (hVSMCs) stimulated with oxidized low-density lipoprotein (ox-LDL) to induce an inflammatory state, treatment with sodium ferulate inhibited this induced inflammation. nih.gov The study further revealed that silencing the HMGB1 gene (SiHMGB1) potentiated the anti-inflammatory effects of sodium ferulate. nih.gov The combination of HMGB1 silencing and sodium ferulate treatment resulted in an additive effect, leading to a more significant inhibition of hVSMC proliferation and migration. nih.gov
This research underscores the anti-inflammatory function of sodium ferulate and highlights the enhanced therapeutic potential when combined with the inhibition of HMGB1 expression in the context of atherosclerosis. nih.gov The suppression of the receptor for advanced glycation end products (RAGE), a key receptor for HMGB1, was also observed, further implicating this signaling pathway in the anti-inflammatory action of sodium ferulate. ingentaconnect.com
Table 2: Impact of Sodium Ferulate on HMGB1 and Related Inflammatory Responses
| Cell/Model System | Treatment | Key Findings | Reference |
| Human Vascular Smooth Muscle Cells (hVSMCs) | Sodium Ferulate | Inhibited ox-LDL-induced inflammation. | nih.gov |
| Sodium Ferulate + HMGB1 silencing | Additive effect in inhibiting hVSMC proliferation and migration. | nih.gov | |
| Suppressed the expression of the receptor for advanced glycation end products (RAGE). | ingentaconnect.comnih.gov |
Modulation of Aquaporin 1 (AQP1) Expression and Exudation
Sodium ferulate, particularly in combination with oxymatrine (B1678083), has been found to modulate the expression of Aquaporin 1 (AQP1) and reduce inflammatory exudation. nih.govnih.gov AQP1 is a water channel protein crucial for regulating water transport across cell membranes, and its modulation can impact cellular edema and inflammatory processes.
In a mouse model of peritonitis induced by acetic acid, a combination treatment of sodium ferulate and oxymatrine demonstrated significant anti-exudative effects. nih.govnih.gov This was observed through the inhibition of vascular permeability, a decrease in the optical density of Evans blue dye in the peritoneal fluid, and a reduction in the number of leukocytes and levels of inflammatory markers such as interleukin-6, C-reactive protein, and interferon-γ. nih.gov
Pathological examination of the omentum majus in these mice revealed that the combination treatment significantly lessened vascular endothelial cell edema and the loss of capillaries. nih.govnih.gov Further in vitro studies using human umbilical vein endothelial cells (HUVECs) showed that the treatment reduced cell volume. nih.gov A key finding was that the optical density of AQP1 on the membrane of vascular endothelial cells in the omentum majus and HUVECs was significantly increased in the drug-treated groups compared to the model group. nih.govnih.gov These findings suggest that the anti-exudative effects of sodium ferulate are, at least in part, mediated by the upregulation of AQP1 expression, which likely helps in resolving vascular endothelial cellular edema. nih.govnih.gov
Table 3: Sodium Ferulate's Effect on AQP1 Expression and Anti-Exudative Action
| Model System | Treatment | Key Findings | Reference |
| Mouse model of acetic acid-induced peritonitis | Sodium ferulate and oxymatrine combination | Significantly inhibited vascular permeability and reduced inflammatory markers. | nih.gov |
| Alleviated vascular endothelial cell edema and capillary loss. | nih.govnih.gov | ||
| Human Umbilical Vein Endothelial Cells (HUVECs) | Sodium ferulate and oxymatrine combination | Reduced cell volume. | nih.gov |
| Significantly increased AQP1 expression on the cell membrane. | nih.govnih.gov |
Anti-apoptotic Mechanisms in Cellular Contexts
Inhibition of Caspase-Dependent Apoptosis Pathways
Sodium ferulate exerts significant anti-apoptotic effects by inhibiting caspase-dependent apoptosis pathways. nih.govnih.gov Caspases are a family of protease enzymes that play a crucial role in programmed cell death.
In a study on rat osteoarthritis chondrocytes induced with interleukin-1β (IL-1β), sodium ferulate demonstrated a concentration-dependent prevention of apoptosis. nih.gov An apoptosis PCR array revealed that sodium ferulate attenuated the gene expression of key components in the TNF/TNFR-induced caspase cascade apoptosis pathway, including TNFR-1, TRADD, caspase-8, and caspase-3. nih.gov Western blot analysis and ELISA confirmed these findings at the protein level, showing that sodium ferulate attenuated the expression of TNFα, TNFR-1, TRADD, caspase-8, and caspase-3 proteins, and also inhibited the activities of caspase-8 and caspase-3. nih.govnih.gov
Furthermore, in a model of daunorubicin-induced cardiotoxicity in H9c2 cells, sodium ferulate was found to reduce the activation of caspase-9 and caspase-3. karger.com This inhibition of caspase activation is a key mechanism through which sodium ferulate protects cells from apoptotic death.
Table 4: Inhibitory Effects of Sodium Ferulate on Caspase-Dependent Apoptosis
| Cell/Model System | Inducer of Apoptosis | Key Findings | Reference |
| Rat Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | Attenuated gene expression of TNFR-1, TRADD, caspase-8, and caspase-3. | nih.gov |
| Prevented protein expressions of TNFα, TNFR-1, TRADD, caspase-8, and caspase-3 in a concentration-dependent manner. | nih.govnih.gov | ||
| Inhibited the activities of caspase-8 and caspase-3. | nih.govnih.gov | ||
| H9c2 cells | Daunorubicin (B1662515) | Reduced activation of caspase-9 and caspase-3. | karger.com |
Modulation of Mitochondrial Apoptotic Signaling
Sodium ferulate has been shown to protect against apoptosis by modulating mitochondrial apoptotic signaling pathways. karger.comnih.gov The mitochondria play a central role in the intrinsic apoptotic pathway.
In a study investigating daunorubicin-induced cardiotoxicity in juvenile rats, sodium ferulate provided significant cardioprotection by effectively suppressing the complex mitochondrion-dependent apoptotic signaling triggered by the drug. nih.gov This protective effect was associated with an improvement in cardiac function and a reduction in oxidative stress. nih.gov
Further research using H9c2 cardiomyocytes exposed to daunorubicin elucidated the specific mechanisms. Sodium ferulate was found to reduce the depolarization of the mitochondrial membrane potential and decrease the leakage of cytochrome c from the mitochondria into the cytosol. karger.com Cytochrome c release is a critical step in the activation of the caspase cascade. Additionally, sodium ferulate was observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2. karger.com The ratio of Bcl-2 to Bax is a key determinant of cell susceptibility to apoptosis.
Table 5: Modulation of Mitochondrial Apoptotic Pathways by Sodium Ferulate
| Cell/Model System | Inducer of Apoptosis | Key Findings | Reference |
| Juvenile Rats | Daunorubicin | Suppressed mitochondrion-dependent apoptotic signaling. | nih.gov |
| H9c2 cells | Daunorubicin | Reduced mitochondrial membrane potential depolarization. | karger.com |
| Decreased cytochrome c leakage from mitochondria. | karger.com | ||
| Decreased expression of pro-apoptotic Bax. | karger.com | ||
| Increased expression of anti-apoptotic Bcl-2. | karger.com |
Regulation of Hypoxia-Inducible Factor 1 (HIF-1) Signaling
Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia). wikipedia.orgnih.gov It is a heterodimer composed of an oxygen-labile alpha subunit (HIF-1α) and a stable beta subunit (HIF-1β). nih.gov Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in processes like angiogenesis, glucose metabolism, and cell survival. wikipedia.orgnih.govnih.gov
While direct studies explicitly detailing the regulation of HIF-1 signaling by sodium ferulate are not prevalent in the provided context, the compound's known effects on pathways that intersect with HIF-1 signaling, such as the PI3K/Akt and MAPK/ERK pathways, suggest a potential for regulatory influence. frontiersin.orgoncotarget.commdpi.com For instance, the activation of the PI3K/Akt pathway is known to be involved in the regulation of HIF-1α. nih.gov Similarly, the MAPK/ERK signaling cascade is a major regulator of HIF-1 signaling, with ERK-mediated phosphorylation enhancing the transcriptional activity of HIF-1α. oncotarget.com Given that ferulic acid, the parent compound of sodium ferulate, has been shown to inhibit ERK1/2 activity, it is plausible that sodium ferulate could modulate HIF-1 signaling through this mechanism. frontiersin.org However, further direct research is required to fully elucidate the specific regulatory role of sodium ferulate on the HIF-1 signaling pathway.
Mechanisms Affecting Cell Proliferation and Migration (e.g., Vascular Smooth Muscle Cells)
Sodium ferulate has been shown to exert significant inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs), key processes in the development of vascular proliferative diseases like restenosis. plos.org Research indicates that sodium ferulate can decrease VSMC proliferation and migration induced by stimuli such as Angiotensin II (Ang II). plos.orgebi.ac.ukmendeley.com This inhibitory action is linked to a reduction in excessive reactive oxygen species (ROS) generation. plos.orgebi.ac.uk
Mechanistically, sodium ferulate has been observed to suppress intracellular ROS production and NADPH oxidase activity while increasing the activation of superoxide dismutase (SOD). plos.orgebi.ac.uk Furthermore, it down-regulates the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK). plos.orgresearchgate.net Studies have also demonstrated that sodium ferulate can block the phenotypic switching of VSMCs, promoting a shift from a synthetic to a contractile phenotype. plos.org This is evidenced by the increased protein expression of contractile markers like smooth muscle α-actin and smooth muscle myosin heavy chain. plos.orgebi.ac.uk
The regulatory actions of sodium ferulate extend to complex molecular signaling pathways, including the Notch and Wnt pathways. plos.org In VSMCs stimulated with serum, sodium ferulate significantly decreased the components of the Notch pathway, such as nuclear Notch-1 protein and the mRNA levels of Jagged-1, Hey-1, and Hey-2. plos.org It also reduced the total β-catenin protein and Cyclin D1 mRNA levels, which are components of the Wnt signaling pathway. plos.org Ferulic acid, the parent compound of sodium ferulate, has similarly been shown to inhibit PDGF-induced VSMC proliferation and migration by promoting nitric oxide (NO) production, which in turn increases the expression of the cell cycle inhibitor p21. nih.gov
Table 1: Effects of Sodium Ferulate on Vascular Smooth Muscle Cell (VSMC) Mechanisms
| Target Process | Stimulant | Effect of Sodium Ferulate | Associated Molecular Mechanisms | Reference |
|---|---|---|---|---|
| Proliferation | Angiotensin II, Serum, PDGF | Inhibition | ↓ ROS production, ↓ NADPH oxidase activity, ↑ SOD activity, ↓ p38 phosphorylation, ↓ Cyclin D1, ↑ p21 expression | plos.org, ebi.ac.uk, nih.gov |
| Migration | Angiotensin II, PDGF | Inhibition | ↓ p38 phosphorylation, Inhibition of microfilament aggregation | plos.org, nih.gov |
| Phenotypic Switching | Serum | Promotion of contractile phenotype | ↑ Smooth muscle α-actin, ↑ Smooth muscle myosin heavy chain | plos.org, ebi.ac.uk |
| Signaling Pathways | Serum | Inhibition | ↓ Notch pathway (Notch-1, Jagged-1, Hey-1, Hey-2), ↓ Wnt pathway (β-catenin, Cyclin D1) | plos.org |
Influence on Ion Channels and Neurotransmitter Systems
Sodium ferulate demonstrates notable modulatory effects on specific ion channels and neurotransmitter systems, which underlies its activity in pain and neurological models.
Ion Channels (P2X3 and TRPV1): The P2X3 receptor, an ion channel activated by ATP and primarily found on primary sensory afferent neurons, is a key player in pain transmission. mdpi.comfrontiersin.org In preclinical models of neuropathic pain, such as chronic constriction injury (CCI), sodium ferulate has been shown to attenuate thermal and mechanical hyperalgesia. frontiersin.orgjrespharm.com This analgesic effect is mediated by its ability to decrease the upregulation of P2X3 receptor expression in dorsal root ganglion (DRG) neurons that is typically induced by nerve injury. frontiersin.orgoup.com By inhibiting the overexpression of the P2X3 receptor, sodium ferulate reduces the facilitation of nociceptive signals. mdpi.comoup.comthegoodscentscompany.com
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another crucial component in pain sensation, is also influenced by sodium ferulate. frontiersin.orgdntb.gov.ua In combination with oxymatrine, sodium ferulate has been shown to produce a synergistic inhibitory effect on capsaicin-induced currents in DRG neurons, an action mediated via the TRPV1 channel. nih.gov This suggests that sodium ferulate can directly or indirectly modulate TRPV1 activity, contributing to its analgesic properties. nih.gov
Neurotransmitter Systems (Noradrenaline, Serotonin (B10506), Dopamine): Sodium ferulate and its parent compound, ferulic acid, have been found to influence central monoaminergic neurotransmitter systems, which are involved in pain modulation and mood regulation. jrespharm.comnih.govresearchgate.net In animal models of neuropathic pain, chronic treatment with ferulic acid reversed the injury-induced decreases in spinal levels of noradrenaline (NA) and serotonin (5-HT). nih.gov The analgesic effects on mechanical allodynia and thermal hyperalgesia were found to be dependent on the integrity of the descending noradrenergic and serotonergic systems, respectively. nih.gov Further studies combining ferulic acid with piperine (B192125) showed synergistic effects, leading to increased levels of 5-HT and NA in the frontal cortex and hippocampus, while dopamine (B1211576) levels were not significantly changed. nih.gov However, some research suggests that ferulic acid treatment can decrease levels of noradrenaline, serotonin, and dopamine in certain experimental contexts. jrespharm.com Other studies on sodium ferulate did not find any effects on 5-HTP-induced head-twitch responses or the potentiation of noradrenaline toxicity, suggesting its mechanisms may differ from typical monoamine reuptake inhibitors. researchgate.netscirp.org
Table 2: Influence of Sodium Ferulate on Ion Channels and Neurotransmitters
| System | Target | Model | Effect of Sodium Ferulate/Ferulic Acid | Reference |
|---|---|---|---|---|
| Ion Channels | P2X3 Receptor | Neuropathic Pain (CCI) | ↓ Upregulation of P2X3 expression in DRG neurons; Attenuates hyperalgesia | jrespharm.com, oup.com, frontiersin.org |
| TRPV1 Receptor | In vitro DRG neurons | Inhibits capsaicin-induced currents (synergistically with oxymatrine) | nih.gov | |
| Neurotransmitters | Noradrenaline (NA) | Neuropathic Pain (CCI) | ↑ Spinal levels; Mediates anti-allodynic effect | nih.gov |
| Serotonin (5-HT) | Neuropathic Pain (CCI) | ↑ Spinal levels; Mediates anti-hyperalgesic effect | nih.gov | |
| Dopamine (DA) | Neuropathic Pain | No significant change in some models | nih.gov |
Immunomodulatory Effects in Preclinical Models
Sodium ferulate exhibits significant immunomodulatory and anti-inflammatory properties in various preclinical models. ekb.eg Its mechanisms involve the regulation of key inflammatory mediators and cellular processes.
In models of sepsis and tissue damage, sodium ferulate has been shown to modulate the production of pro-inflammatory and anti-inflammatory cytokines. scielo.brnih.gov For instance, in a mouse model of peritonitis, a combination of sodium ferulate and oxymatrine significantly decreased the levels of interleukin-6 (IL-6), C-reactive protein (CRP), and interferon-γ (IFN-γ) in peritoneal fluid. nih.gov This combination also reduced the number of leukocytes in the fluid, indicating a potent anti-inflammatory effect. nih.gov Similarly, in a rat model of nephrotoxicity, co-treatment with a mixture containing sodium ferulate suppressed the upregulation of pro-inflammatory cytokines such as IL-1β, IL-6, tumor necrosis factor-alpha (TNF-α), and IFN-γ, while increasing the levels of the anti-inflammatory cytokine IL-10. ekb.eg
The anti-inflammatory action of sodium ferulate is also linked to its antioxidant properties. ekb.egscielo.br It can reduce the formation of malondialdehyde (MDA), a marker of lipid peroxidation, and myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, in damaged tissues. scielo.br By scavenging free radicals and inhibiting oxidative stress, sodium ferulate helps to mitigate the inflammatory response. ekb.egscielo.br Furthermore, it can prevent apoptosis, as demonstrated by its ability to modulate the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein caspase-3 in steroid-induced osteonecrosis models. nih.gov
Table 3: Immunomodulatory Effects of Sodium Ferulate in Preclinical Models
| Model | Key Findings | Modulated Mediators | Reference |
|---|---|---|---|
| Acetic Acid-Induced Peritonitis (Mouse) | ↓ Vascular permeability, ↓ Leukocyte infiltration | ↓ IL-6, ↓ CRP, ↓ IFN-γ | nih.gov |
| 5-Fluorouracil-Induced Nephrotoxicity (Rat) | ↓ Oxidative stress, ↓ Inflammation, Preserved T-cell numbers | ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ IFN-γ; ↑ IL-10 | ekb.eg |
| Steroid-Induced Osteonecrosis (Rabbit) | Anti-apoptotic activity | ↑ Bcl-2, ↓ Caspase-3 | nih.gov |
| Flap Transplantation (Rat) | ↓ Oxidative stress, ↓ Inflammation | ↓ MDA, ↓ MPO | scielo.br |
Regulation of Endothelin Receptor Antagonism
A primary and widely cited mechanism of action for sodium ferulate is its function as a non-peptide endothelin (ET) receptor antagonist. scielo.brnih.govgoogle.com Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular tone and the proliferation of vascular smooth muscle cells. ingentaconnect.com By acting as an antagonist, sodium ferulate prevents the binding of ET-1 to its receptors on cell surfaces. selleckchem.com
This antagonism leads to several significant physiological effects. Firstly, it counteracts the powerful vasoconstriction induced by endothelin, resulting in the relaxation of vascular smooth muscle and vasodilation. google.comingentaconnect.com This action helps to improve microcirculation and local blood supply. nih.gov Secondly, by blocking endothelin receptors on VSMCs, sodium ferulate inhibits their proliferation, a key factor in the pathogenesis of conditions like atherosclerosis and hypertension. scielo.brgoogle.comingentaconnect.com
The endothelin receptor antagonism also contributes to the protective effects of sodium ferulate on vascular endothelial cells and its ability to increase the synthesis of nitric oxide (NO), a key vasodilator and anti-platelet agent. scielo.brgoogle.com This multifaceted mechanism underscores its application in models of cardiovascular and cerebrovascular diseases. ingentaconnect.comselleckchem.com
Preclinical Therapeutic Potential and Experimental Models
Cardiocerebrovascular System Research
In the realm of cardiocerebrovascular research, sodium ferulate has demonstrated significant protective effects across several preclinical models, targeting key pathological events such as atherosclerosis, cardiac hypertrophy, ischemia-reperfusion injury, and thrombosis.
Atherosclerosis and Vascular Remodeling Models
Atherosclerosis is a primary driver of cardiovascular disease, characterized by the buildup of plaques within arteries. A critical event in this process is the proliferation and migration of vascular smooth muscle cells (VSMCs). Preclinical studies have focused on the effects of ferulic acid, the parent compound of sodium ferulate, in this context.
In one key study, Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research, were fed a high-fat diet to induce atherosclerotic plaques. nih.gov Treatment with ferulic acid was shown to reduce the area of these plaques, an effect comparable to that of simvastatin. nih.gov The underlying mechanism appears to be the inhibition of VSMC proliferation. nih.gov Ferulic acid was found to suppress the proliferation and migration of VSMCs, which is a crucial step in the development of atherosclerotic lesions. nih.gov This inhibitory action is mediated through the NO/p21 signaling pathway, where ferulic acid promotes the production of nitric oxide (NO) in VSMCs, leading to increased expression of the protein p21, which in turn arrests the cell cycle. nih.gov
Further research in cultured rat VSMCs induced to proliferate by angiotensin II also showed that ferulic acid significantly inhibited this process in a dose-dependent manner. nih.gov This effect was linked to the inactivation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK), which are components of the mitogen-activated protein kinases (MAPKs) pathway. nih.gov By regulating these pathways, ferulic acid was shown to halt the cell cycle progression from the G1 to S phase. nih.gov
Table 1: Effects of Ferulic Acid on Atherosclerosis and VSMC Proliferation
| Experimental Model | Key Findings | Implicated Signaling Pathway |
|---|---|---|
| ApoE-/- Mice on High-Fat Diet | Reduced atherosclerotic plaque area | NO/p21 |
Cardiac Hypertrophy and Cardiotoxicity Studies
Cardiac hypertrophy, an enlargement of the heart muscle, is a common complication of many cardiovascular diseases. Sodium ferulate's potential to mitigate this condition has been investigated in spontaneously hypertensive rats (SHRs), a well-established model for hypertension-induced cardiac hypertrophy.
In these studies, treatment with sodium ferulate was found to ameliorate cardiac hypertrophy. researchgate.net This was evidenced by improvements in echocardiographic measurements and a reduction in the expression of hypertrophy markers like atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC). researchgate.netfrontiersin.org The protective mechanism is linked to the regulation of the calcium-sensing receptor (CaSR)-mediated signaling pathway. researchgate.net Sodium ferulate treatment led to the downregulation of CaSR, calcineurin (CaN), and other downstream effectors in this pathway. researchgate.net
Another model, involving the coarctation of the abdominal aorta in rats to induce pressure overload and subsequent myocardial hypertrophy, yielded similar results. In this model, sodium ferulate administration significantly ameliorated the induced hypertrophy. researchgate.net The protective effects in this context were associated with the inhibition of the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net Specifically, sodium ferulate suppressed the overexpression of PKC-β, Raf-1, and ERK1/2. researchgate.net
Table 2: Sodium Ferulate in Cardiac Hypertrophy Models
| Experimental Model | Key Biomarkers/Pathways Investigated | Observed Effects of Sodium Ferulate |
|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | ANP, β-MHC, CaSR-mediated pathway | Decreased expression of hypertrophy markers, downregulation of CaSR pathway components. researchgate.net |
Myocardial Ischemia-Reperfusion Injury Models
Myocardial ischemia-reperfusion (I/R) injury occurs when blood flow is restored to a previously ischemic area of the heart, paradoxically causing further damage. In a rat model where the left anterior descending coronary artery was ligated to induce I/R, sodium ferulate demonstrated protective effects on the myocardium.
Treatment with sodium ferulate resulted in a decreased concentration of serum creatine kinase MB (CK-MB) and inducible nitric oxide synthase (iNOS), both of which are markers of myocardial injury. nih.gov Furthermore, the study observed that rats treated with sodium ferulate had fewer apoptotic myocardial cells compared to the untreated I/R group. nih.gov This anti-apoptotic effect was linked to an increased expression of the Bcl-2 protein, which is known to inhibit apoptosis. nih.gov These findings suggest that sodium ferulate can protect the heart from I/R injury by promoting antioxidant capacity and inhibiting apoptosis. nih.gov
Table 3: Effects of Sodium Ferulate on Myocardial I/R Injury in Rats
| Parameter Measured | Effect of Sodium Ferulate Treatment |
|---|---|
| Serum CK-MB and iNOS | Decreased concentration. nih.gov |
| Myocardium Apoptosis | Reduced number of apoptotic cells. nih.gov |
Antithrombotic and Antiplatelet Aggregation Research
Thrombosis, the formation of blood clots, is a critical event in many cardiovascular diseases. Ferulic acid and its derivatives have been investigated for their antithrombotic potential. While research on sodium ferulate alone is part of a broader investigation, studies on functionalized nanoparticles have provided specific insights.
In one study, sodium ferulate-functionalized silver nanopyramides (SF-pAgNPs) were synthesized to enhance the antithrombotic effect. nih.gov In vitro experiments revealed that these nanoparticles could effectively suppress platelet activation, aggregation, and adhesion. nih.gov This suggests a synergistic antithrombotic potential between sodium ferulate and nano silver. nih.gov In a mouse model, the SF-pAgNPs exhibited potent antithrombotic activity, proving more effective than free sodium ferulate. nih.gov This line of research highlights the potential of using sodium ferulate in advanced drug delivery systems to prevent and treat thrombosis. nih.gov
Portal Hypertension and Fibrogenesis Modulation
Portal hypertension is a common complication of liver cirrhosis. Research has explored sodium ferulate's effects in a rat model of secondary biliary cirrhosis induced by bile duct ligation.
The study found that sodium ferulate treatment reduces portal pressure and fibrogenesis. nih.gov The mechanism of action involves the inhibition of the RhoA/Rho-kinase signaling pathway, which is known to be activated in cirrhosis and contributes to increased intrahepatic resistance. nih.gov Rats treated with sodium ferulate showed significantly lower expression of α-smooth muscle actin (α-SMA) and Rho-kinase, along with an increased content of hepatic endothelial nitric oxide synthase (eNOS). nih.gov Additionally, sodium ferulate was shown to induce apoptosis in hepatic stellate cells, which are key mediators of liver fibrosis. nih.gov
Table 4: Sodium Ferulate in a Rat Model of Portal Hypertension
| Parameter | Effect of Sodium Ferulate Treatment | Associated Pathway |
|---|---|---|
| Portal Pressure | Reduced | RhoA/Rho-kinase |
| Fibrogenesis | Reduced histological evidence | RhoA/Rho-kinase |
| α-SMA and Rho-kinase Expression | Decreased | RhoA/Rho-kinase |
| Hepatic eNOS Content | Increased | - |
Neointimal Hyperplasia Prevention
Neointimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a primary cause of restenosis after procedures like angioplasty. The pathological process is driven by the proliferation and migration of vascular smooth muscle cells (VSMCs).
Preclinical research on ferulic acid, the parent compound of sodium ferulate, has shown its potential to inhibit this key process. In models using cultured VSMCs, ferulic acid demonstrated a dose-dependent inhibition of proliferation induced by stimuli such as angiotensin II. nih.gov This anti-proliferative effect is linked to the modulation of critical signaling pathways, including the inactivation of MAPKs (specifically ERK1/2 and JNK) and the regulation of cell cycle proteins like cyclin D1 and p21. nih.govnih.gov By arresting the cell cycle, ferulic acid prevents the excessive multiplication of VSMCs that leads to neointimal formation. nih.gov This suggests a therapeutic potential for sodium ferulate in preventing vascular proliferative diseases that underlie conditions like restenosis. nih.gov
Central Nervous System Research
Sodium ferulate (SF), the sodium salt of ferulic acid, has demonstrated a range of neuroprotective effects in various preclinical models of central nervous system disorders. scirp.org Its therapeutic potential stems from its antioxidant, anti-inflammatory, and anti-apoptotic properties observed in experimental settings. e-century.usscielo.br
Cerebral Ischemia-Reperfusion Injury Models
Sodium ferulate has been investigated for its neuroprotective capabilities in animal models of cerebral ischemia-reperfusion (I/R) injury, a condition that mimics the damage caused by stroke. In a study involving a transient focal cerebral ischemia model in rats, specifically the middle cerebral artery occlusion (MCAO) model, administration of sodium ferulate resulted in a significant reduction in infarct volume. nih.gov The infarct volume in the control group was 168.1 mm³ ± 42.2 mm³, whereas the sodium ferulate-treated group showed a significantly smaller infarct volume of 61.5 mm³ ± 28.7 mm³. nih.gov This neuroprotective effect was accompanied by a substantial decrease in neurological deficit scores. nih.gov
Further research has indicated that sodium ferulate's protective mechanisms in I/R injury are multifaceted. It has been shown to reduce brain edema, improve neurological symptoms, and decrease the volume of cerebral infarction. e-century.us These effects are linked to the downregulation of inflammatory mediators such as NF-κB and the upregulation of tight junction proteins like claudin-5, which helps maintain the integrity of the blood-brain barrier. e-century.us Additionally, sodium ferulate mitigates oxidative stress by reducing levels of reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO), while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). e-century.us Another identified mechanism is the weakening of the activation of postsynaptic density-95 (PSD-95), a protein involved in excitotoxicity following ischemic events. nih.gov
| Experimental Model | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume and neurological deficit. | nih.gov |
| Focal Cerebral Ischemia-Reperfusion in rats | Decreased brain edema, improved neurological function, reduced oxidative stress. | e-century.us |
| Bilateral Common Carotid Artery Occlusion in mice | When combined with borneol, it attenuated histological injuries and reduced brain edema. | oup.comnih.gov |
Neurodegenerative Disease Models (e.g., Alzheimer's Disease, Parkinson's Disease)
The potential of sodium ferulate and its parent compound, ferulic acid, has been explored in experimental models of neurodegenerative diseases, most notably Alzheimer's and Parkinson's disease. researchgate.netnih.gov In animal models of Alzheimer's disease, ferulic acid has been shown to improve spatial memory and reduce the deposition of amyloid-beta (Aβ) plaques in the brain. mdpi.com The mechanisms underlying these effects are thought to include anti-inflammatory, antioxidant, and anti-amyloidogenic actions. mdpi.com
In a study utilizing a chronic cerebral hypoperfusion rat model, which can mimic some aspects of cognitive decline seen in neurodegenerative disorders, sodium ferulate treatment improved cognitive function in tasks such as the novel object recognition test and the Morris water maze. researchgate.net This was associated with the protection of hippocampal neurons from damage and apoptosis. researchgate.net The treatment also led to a significant increase in the activity of the antioxidant enzyme superoxide dismutase (SOD) and a reduction in the levels of proteins associated with pathology, such as p-p38MAPK and phosphorylated tau. researchgate.net
For Parkinson's disease, research on ferulic acid in C. elegans models demonstrated neuroprotective effects. Ferulic acid treatment inhibited the accumulation of α-synuclein and reduced the degeneration of dopaminergic neurons. nih.gov These protective effects were linked to the induction of autophagy, a cellular process for clearing damaged components. nih.gov
| Disease Model | Animal/Cell Line | Key Findings | Reference |
| Alzheimer's Disease | Rodent models | Ferulic acid improved spatial memory and reduced Aβ deposition. | mdpi.com |
| Chronic Cerebral Hypoperfusion | Sprague-Dawley rats | Sodium ferulate improved cognitive function and protected hippocampal neurons. | researchgate.net |
| Parkinson's Disease | C. elegans and PC-12 cells | Ferulic acid inhibited α-synuclein accumulation and dopaminergic neuron degeneration via autophagy induction. | nih.gov |
Neuroinflammation and Oxidative Damage in Neuronal Cells
Sodium ferulate demonstrates significant protective effects against neuroinflammation and oxidative damage in neuronal cell models. scirp.org In HT22 hippocampal neuronal cells exposed to high-glucose conditions to mimic hyperglycemia-induced injury, sodium ferulate was found to mitigate the production of reactive oxygen species (ROS) and improve cell viability. spandidos-publications.com The underlying mechanism of this protection involves the modulation of key signaling pathways; it was observed that sodium ferulate counteracted the downregulation of the Nrf2/HO-1 pathway and the upregulation of the NF-κB pathway induced by high glucose. spandidos-publications.com
Studies have consistently shown that sodium ferulate possesses potent free radical scavenging activity. mdpi.com It effectively reduces oxidative stress by decreasing the production of ROS and lipid peroxidation products like malondialdehyde (MDA). e-century.usscielo.br Concurrently, it enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). e-century.us This anti-oxidative action is a crucial mechanism for alleviating the neuronal damage that occurs in conditions like cerebral ischemia-reperfusion. e-century.us The anti-inflammatory properties of sodium ferulate are linked to its ability to suppress inflammatory signaling pathways, such as those involving NF-κB and NALP3. e-century.usscielo.br
| Cell Model | Insult | Key Protective Mechanisms | Reference |
| HT22 Hippocampal Neurons | High Glucose | Attenuated ROS production; Modulated Nrf2/HO-1 and NF-κB pathways. | spandidos-publications.com |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) / Dexamethasone | Protected against oxidative damage and neurotoxicity. | scirp.org |
| Neuronal Cells (in vivo) | Ischemia-Reperfusion | Reduced ROS, MDA, and NO; Increased SOD, CAT, and GSH-Px activity. | e-century.us |
Nociception and Pain Pathways
Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. nih.govyoutube.com Preclinical studies have investigated the role of sodium ferulate in modulating these pathways, particularly in models of neuropathic pain. In a chronic constriction injury (CCI) model in rats, a common model for neuropathic pain, sodium ferulate was shown to inhibit the initiation of pain and primary afferent sensitization. nih.gov
The mechanism of action appears to involve the P2X₃ receptor, which is localized in dorsal root ganglion (DRG) neurons and is activated by extracellular ATP, playing a role in pain initiation. nih.gov Following CCI, the ATP content in DRG neurons increases. nih.gov Treatment with sodium ferulate was found to reduce this ATP content. nih.gov Furthermore, sodium ferulate decreased the increment of P2X₃ agonist-activated currents and the expression of P2X₃ mRNA in DRG neurons during CCI. nih.gov In another study, the combination of sodium ferulate and oxymatrine (B1678083) demonstrated a significant analgesic effect in acetic acid writhing and formalin test models. nih.gov This effect was linked to the synergistic inhibition of the transient receptor potential vanilloid-1 (TRPV1), another key protein in pain signaling. nih.gov
| Pain Model | Key Findings | Proposed Mechanism | Reference |
| Chronic Constriction Injury (CCI) in rats | Reduced ATP content in DRG neurons; Decreased P2X₃ receptor currents and mRNA expression. | Inhibition of primary afferent sensitization mediated by the P2X₃ receptor. | nih.gov |
| Acetic Acid Writhing & Formalin Test in mice | Combination with oxymatrine produced a significant analgesic effect. | Synergistic inhibition of transient receptor potential vanilloid-1 (TRPV1). | nih.gov |
Neurobehavioral Studies in Animal Models
Neurobehavioral assessments in animal models have revealed the positive impact of sodium ferulate on cognitive functions impaired by cerebral insults. In a rat model of chronic cerebral hypoperfusion, sodium ferulate treatment led to significant improvements in cognitive performance. researchgate.net These improvements were measured using the novel object recognition test, which assesses recognition memory, and the Morris water maze test, which evaluates spatial learning and memory. researchgate.net Treated rats showed improved recognition ability, shorter escape latencies, and longer retention times in the target quadrant of the water maze compared to untreated model rats. researchgate.net
Similarly, in a mouse model of transient global cerebral ischemia, oral co-administration of sodium ferulate with borneol was shown to attenuate long-lasting spatial learning deficits. nih.gov These studies suggest that the neuroprotective effects of sodium ferulate translate into functional behavioral recovery. nih.govresearchgate.net It is important to note that in some studies, sodium ferulate did not appear to affect general autonomic activity, indicating that its cognitive-enhancing effects are specific and not due to generalized motor stimulation. researchgate.net
| Animal Model | Behavioral Test | Observed Effects | Reference |
| Chronic Cerebral Hypoperfusion (Rats) | Novel Object Recognition | Improved recognition ability. | researchgate.net |
| Chronic Cerebral Hypoperfusion (Rats) | Morris Water Maze | Reduced escape latency and increased time in the target quadrant. | researchgate.net |
| Transient Global Ischemia (Mice) | Water Maze Test | Attenuated spatial learning deficits (when combined with borneol). | nih.gov |
Antidepressant-Like Effects in Animal Models
Sodium ferulate has demonstrated notable antidepressant-like activity in various acute and chronic animal models of depression. scirp.org In acute tests, such as the forced swimming test and tail suspension test in mice and rats, administration of sodium ferulate significantly decreased the duration of immobility, an indicator of antidepressant efficacy. scirp.org
In chronic models, such as the chronic mild stress (CMS) model in rats, prolonged administration of sodium ferulate reversed several stress-induced behavioral and physiological changes. scirp.org These included reversing the CMS-induced reduction in food and sucrose (B13894) solution consumption and weight gain. scirp.org Furthermore, it potently shortened the immobility time in the forced swimming test following the chronic stress period. scirp.org The antidepressant-like effects of sodium ferulate are hypothesized to be linked to its neuroprotective properties, such as its ability to protect against oxidative damage and neurotoxicity. scirp.org Studies on its parent compound, ferulic acid, suggest that these effects may also be mediated by an enhancement of energy metabolism and an increase in monoamine neurotransmitter levels, such as serotonin (B10506) and norepinephrine, in key brain regions like the hippocampus and frontal cortex. nih.govnih.gov
| Animal Model | Key Findings | Potential Mechanism | Reference |
| Forced Swimming Test (Rats & Mice) | Markedly decreased immobility duration. | Neuroprotection, modulation of monoaminergic systems. | scirp.orgnih.gov |
| Tail Suspension Test (Mice) | Markedly decreased immobility duration. | Neuroprotection, modulation of monoaminergic systems. | scirp.orgnih.gov |
| Chronic Mild Stress (Rats) | Reversed effects on food/sucrose consumption and weight gain; Shortened immobility time. | Neuroprotective effects against stress-induced damage. | scirp.org |
Inflammatory and Immune Disorders
Sodium ferulate has been investigated in a variety of preclinical models for its potential to modulate inflammatory and immune-mediated diseases. Research has focused on its effects in conditions characterized by chronic inflammation, systemic inflammatory responses, and autoimmune processes.
Osteoarthritis Research
Experimental studies have explored the therapeutic potential of sodium ferulate in osteoarthritis (OA), a degenerative joint disease where inflammation, oxidative stress, and apoptosis of chondrocytes play a significant role. In vitro and in vivo models have been utilized to elucidate the compound's mechanisms of action on cartilage and chondrocytes.
In a study involving a papain-induced OA rat model, treatment with sodium ferulate was observed to dose-dependently reverse pathological changes in the cartilage. This was accompanied by a decrease in BAX-immunopositive chondrocytes, which are associated with apoptosis, and an increase in Bcl-2-immunopositive chondrocytes, indicating an anti-apoptotic effect. Furthermore, both in vivo and in vitro analyses revealed a significant reduction in matrix metalloproteinase-1 (MMP-1), an enzyme involved in cartilage degradation, and an increase in its inhibitor, tissue-specific inhibitor of metalloproteinase-1 (TIMP-1).
In vitro experiments using human chondrocytes from OA patients stimulated with interleukin-1β (IL-1β) demonstrated that sodium ferulate enhanced chondrocyte proliferation. It also led to a decrease in nitric oxide production and a reduction in apoptosis. These findings suggest that sodium ferulate can suppress the pathological processes in both in vitro and in vivo models of osteoarthritis.
| Experimental Model | Key Findings with Sodium Ferulate Treatment |
| Papain-induced Osteoarthritis in rats | Dose-dependently reversed pathological cartilage changes; Decreased BAX-immunopositive chondrocytes; Increased Bcl-2-immunopositive chondrocytes; Decreased matrix metalloproteinase-1; Increased tissue-specific inhibitor of metalloproteinase-1. |
| Human Osteoarthritic Chondrocytes (in vitro) | Enhanced chondrocyte proliferation; Decreased nitric oxide production; Decreased apoptosis. |
Sepsis and Systemic Inflammatory Response Models
The potential of sodium ferulate to mitigate systemic inflammation has been a subject of investigation. While direct studies on sepsis models are limited, its anti-inflammatory properties are relevant to the systemic inflammatory response syndrome (SIRS) that characterizes sepsis. Sepsis involves a dysregulated host response to infection, leading to life-threatening organ dysfunction driven by an overactive inflammatory cascade.
Research into the anti-inflammatory mechanisms of ferulic acid and its derivatives has shown that they can inhibit key inflammatory pathways. For instance, in enterocyte-like cells stimulated with lipopolysaccharide (LPS), a bacterial endotoxin that can induce a sepsis-like inflammatory response, ferulic acid metabolites were found to attenuate the inflammatory response. This included a reduction in nitric oxide production. These compounds were also observed to potentially act on upstream signaling pathways, such as the NF-κB pathway, by preventing the degradation of its inhibitor, IκB. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes.
Acute Lung Injury and Respiratory Inflammation Studies
Sodium ferulate, particularly in combination with other compounds like oxymatrine, has been evaluated in experimental models of acute lung injury (ALI). ALI is characterized by acute inflammation and increased permeability of the alveolar-capillary membrane.
In a mouse model of lipopolysaccharide (LPS)-induced ALI, the combination of sodium ferulate and oxymatrine was found to have a protective effect. This was evidenced by a marked attenuation in the number of inflammatory cells and protein concentration in the bronchoalveolar lavage fluid (BALF). The treatment also improved the activity of superoxide dismutase (SOD), an antioxidant enzyme, and inhibited the activity of myeloperoxidase (MPO), a marker of neutrophil infiltration. Furthermore, the production of inflammatory mediators such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) in the lung homogenate was significantly inhibited, and histological changes in the lungs were improved.
Similarly, in a paraquat-induced lung injury model in mice, the combination of sodium ferulate and oxymatrine demonstrated a protective effect. The treatment led to a significant decrease in malondialdehyde (MDA) levels, a marker of oxidative stress, in both serum and lung tissue. Concurrently, there was a significant improvement in the activity of SOD. These findings suggest that the protective mechanism of the sodium ferulate and oxymatrine combination in ALI involves both anti-inflammatory and antioxidant effects.
| Experimental Model | Key Findings with Sodium Ferulate Combination Treatment |
| Lipopolysaccharide-induced Acute Lung Injury in mice | Attenuated inflammatory cell numbers and protein concentration in BALF; Improved SOD activity and inhibited MPO activity; Inhibited production of CRP and TNF-α in lung homogenate; Improved lung histology. |
| Paraquat-induced Lung Injury in mice | Significantly decreased MDA levels in serum and lung tissue; Significantly improved SOD activity. |
Autoimmune Vasculitis Models (e.g., ANCA-associated vasculitis)
The therapeutic potential of sodium ferulate has been explored in the context of autoimmune vasculitis, specifically in models of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV). AAV is a group of autoimmune diseases characterized by inflammation and destruction of small to medium-sized blood vessels.
In a mouse model of myeloperoxidase (MPO)-AAV passive immune vasculitis, sodium ferulate demonstrated a therapeutic effect by influencing endothelial dysfunction mediated by neutrophil extracellular trap (NET)–platelet activation. Treatment with sodium ferulate was found to inhibit the expression of ANCA, histone H3 citrullinated, and MPO protein fluorescence intensity in the renal tissues of MPO-AAV mice. It also reduced the expression levels of platelet activation markers, CD62p and PAC-1, on the cell surface.
Furthermore, sodium ferulate treatment led to a decrease in the relative expression levels of β-trace protein (β-TG), soluble thrombomodulin, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α). The study also found that sodium ferulate inhibited NETs' free DNA and mitigated damage in endothelial progenitor cells (EPCs). These findings suggest that sodium ferulate may treat AAV by inhibiting NET release and platelet activation, thereby reducing endothelial cell damage.
Diabetes and Metabolic Dysregulation Models
Sodium ferulate has been investigated for its potential protective effects in experimental models of diabetes and its complications. The research has particularly focused on its antioxidant properties in mitigating diabetes-related organ damage.
In a study using streptozotocin (STZ)-induced diabetic rats, oral administration of sodium ferulate for 12 weeks was found to have a cardioprotective effect. The treatment resulted in significantly higher levels of nitric oxide (NO) and superoxide dismutase (SOD) activity in both plasma and myocardium compared to the untreated diabetic control group. The increase in NO levels was suggested to be an indirect effect of sodium ferulate's ability to increase SOD activity and decrease the production of reactive oxygen species (ROS), which would otherwise scavenge NO.
A systematic review of randomized controlled trials on the use of sodium ferulate for diabetic nephropathy indicated that it was superior to conventional treatment in several aspects. The meta-analysis showed that sodium ferulate significantly reduced the urinary albumin excretion rate (UAER) in both early and clinical stages of diabetic nephropathy. It also led to a reduction in urinary endothelin-1, serum creatinine (SCr), blood urea nitrogen (BUN), and total cholesterol (TC), while increasing high-density lipoprotein-cholesterol (HDL-C). However, it did not show a significant effect on reducing fasting blood glucose (FBG) or triglycerides (TG).
| Experimental Model/Study Type | Key Findings with Sodium Ferulate Treatment |
| Streptozotocin-induced Diabetic Rats | Significantly higher levels of nitric oxide and superoxide dismutase activity in plasma and myocardium. |
| Systematic Review of Randomized Controlled Trials in Diabetic Nephropathy | Superior to conventional treatment in reducing urinary albumin excretion rate, urinary endothelin-1, serum creatinine, blood urea nitrogen, and total cholesterol; Increased high-density lipoprotein-cholesterol. |
Organ Protection and Injury Models (e.g., Liver, Kidney, Flap Transplantation)
The protective effects of sodium ferulate have been demonstrated in various experimental models of organ injury, including those involving ischemia-reperfusion injury (IRI).
In a rat model of flap transplantation, which is susceptible to IRI, treatment with sodium ferulate was shown to significantly improve the recovered flap area. This protective effect was associated with the alleviation of the inflammatory response and inhibition of oxidative stress injury. Specifically, sodium ferulate treatment inhibited the expression of cyclooxygenase-2 (COX-2) and the levels of tumor necrosis factor-alpha (TNF-α) in peripheral blood. It also reduced the levels of myeloperoxidase (MPO) and malondialdehyde (MDA) in the skin tissue, while inhibiting the increased synthesis of nitric oxide (NO).
In a model of glycerol-induced acute tubular necrosis in mice, intraperitoneal administration of sodium ferulate showed a beneficial effect. The treatment resulted in a significant and dose-dependent antagonism of the increase in blood urea nitrogen (BUN), creatinine (Cr), and N-acetyl-beta-glucosaminidase (NAG). Furthermore, sodium ferulate remarkably reversed the increase in renal malondialdehyde (MDA) content and the decrease in glutathione content, as well as the activities of several antioxidant enzymes including glutathione peroxidase (GSH-Px), glutathione S-transferase (GST), catalase (Cat), and superoxide dismutase (SOD). An improvement in renal histology was also observed, and the beneficial effects were attributed to its antioxidative action.
| Experimental Model | Key Findings with Sodium Ferulate Treatment |
| Rat Model of Flap Transplantation with Ischemia-Reperfusion Injury | Significantly improved the recovered flap area; Inhibited COX-2 expression and TNF-α levels; Reduced MPO and MDA levels in skin tissue; Inhibited increased NO synthesis. |
| Glycerol-induced Acute Tubular Necrosis in Mice | Antagonized the increase in BUN, Cr, and NAG; Reversed the increase in renal MDA and the decrease in glutathione and antioxidant enzyme activities (GSH-Px, GST, Cat, SOD); Improved renal histology. |
Structure Activity Relationship Sar Studies of Sodium Ferulate and Its Derivatives
Correlating Structural Modifications with Antioxidant Potency
The antioxidant capacity of sodium ferulate and its parent compound, ferulic acid, is their most distinguished feature. nih.gov This activity is primarily attributed to the molecule's ability to donate a hydrogen atom from its phenolic hydroxyl group, which neutralizes free radicals. mdpi.com The resulting phenoxy radical is stabilized by resonance, a feature enhanced by the conjugated double bond of the propenoic acid side chain. nih.govmdpi.com
SAR studies have revealed several key structural determinants for antioxidant potency:
The Phenolic Hydroxyl Group (-OH): This group is fundamental to the antioxidant effect. Its presence in the para-position (C4) of the benzene (B151609) ring is critical for high activity. researchgate.netmdpi.com
The Methoxy (B1213986) Group (-OCH₃): Located at the ortho-position (C3) relative to the hydroxyl group, the electron-donating methoxy group further stabilizes the phenoxy radical formed during free radical scavenging, thereby increasing antioxidant effectiveness. ekb.eg
The Carboxylic Acid Side Chain: The unsaturated acrylic side chain (-CH=CH-COOH) participates in stabilizing the phenoxy radical through delocalization of π-electrons, making cinnamic acid derivatives like ferulic acid more potent antioxidants than their benzoic acid counterparts. mdpi.com
Modifications to these core structures lead to significant changes in antioxidant activity. For instance, esterification of the carboxylic acid group to form derivatives like methyl ferulate or ethyl ferulate generally results in a slight decrease in antiradical activity compared to the parent ferulic acid. mdpi.comnih.gov Similarly, the position of the hydroxyl group is crucial; iso-ferulic acid, where the -OH group is in the meta-position, shows significantly weaker antioxidant activity than ferulic acid. mdpi.comnih.gov
| Compound | Structural Modification from Ferulic Acid | Relative Antioxidant Activity | Reference(s) |
| Ferulic Acid | - | Strong | mdpi.com |
| iso-Ferulic Acid | Hydroxyl group at meta-position | Weaker | mdpi.comnih.gov |
| Methyl Ferulate | Esterification of carboxyl group | Slightly weaker | mdpi.comnih.govactapol.net |
| Ethyl Ferulate | Esterification of carboxyl group | Slightly weaker | mdpi.com |
| Coniferyl Aldehyde | Carboxyl group replaced by an aldehyde group | Strong, similar to ferulic acid | nih.gov |
| Propionyl Ferulate | Esterification of phenolic hydroxyl group | Superior (DPPH, hydroxyl, nitric oxide scavenging) | japsonline.com |
This table provides an interactive overview of how structural changes to the ferulic acid molecule impact its antioxidant capabilities based on various research findings.
Impact of Functional Groups on Biological Activities
The functional groups on the ferulate molecule not only determine its antioxidant strength but also influence its broader biological profile, including anti-inflammatory, and anticancer activities. nih.govresearchgate.net
Phenolic Hydroxyl and Methoxy Groups: This combination is key. The 4-hydroxyl group is essential for scavenging reactive oxygen species (ROS). researchgate.net The 3-methoxy group enhances this ability by providing electronic stabilization. ekb.eg Together, these groups are responsible for the compound's ability to inhibit enzymes that produce free radicals and to protect cellular membranes from lipid peroxidation. nih.govmdpi.com
Carboxylic Acid Group: The carboxylic acid moiety acts as an anchor, enabling the molecule to bind to lipid bilayers and other biological structures. mdpi.com Modification of this group, such as through esterification or amide formation, significantly alters the lipophilicity and, consequently, the bioavailability and interaction with biological targets. For example, creating ferulic acid-amino acid derivatives by modifying the carboxyl group can yield compounds with potent tyrosinase-inhibitory and platelet aggregation-inhibitory activities. tandfonline.com
Unsaturated Side Chain: The double bond in the acrylic side chain is critical for the synergy observed between certain ferulate derivatives and other compounds in inducing apoptosis in cancer cells. nih.gov Saturation of this double bond diminishes this cooperative anticancer effect. nih.gov
| Functional Group | Position | Role in Biological Activity | Reference(s) |
| Hydroxyl (-OH) | C4 (para) | Essential for free radical scavenging; critical for antioxidant and anticancer synergy. | nih.govresearchgate.netnih.gov |
| Methoxy (-OCH₃) | C3 (ortho) | Electron-donating group; stabilizes the phenoxy radical, enhancing antioxidant potency. | ekb.egnih.gov |
| Carboxylic Acid (-COOH) | Side Chain | Acts as an anchor to membranes; modification alters lipophilicity and can introduce new biological activities (e.g., anti-platelet). | mdpi.comtandfonline.com |
| Double Bond (-CH=CH-) | Side Chain | Enhances resonance stabilization for antioxidant activity; crucial for synergistic anticancer effects. | mdpi.comnih.gov |
Rational Design and Synthesis of Bioactive Derivatives for Enhanced Efficacy
Building on SAR insights, researchers are actively engaged in the rational design and synthesis of novel sodium ferulate derivatives to enhance specific biological activities or improve pharmacokinetic properties. This involves targeted modifications of the ferulic acid scaffold.
One strategy involves introducing new bioactive moieties to the ferulate structure. For instance, the synthesis of ferulic acid derivatives containing a trifluoromethyl pyrimidine (B1678525) and an amide framework has yielded compounds with potent antifungal activity against pathogens affecting kiwifruit, far exceeding the efficacy of commercial antifungal agents. acs.orgnih.gov In this design, the ferulic acid core is linked to a pyrimidine group at the hydroxyl end and various amines at the carboxyl end, demonstrating a successful diverse modification strategy. acs.org
Another approach is to conjugate ferulic acid with other molecules, such as amino acids, to improve properties like solubility and skin permeability for cosmetic or dermatological applications. mdpi.com New derivatives synthesized by linking ferulic acid with propyl esters of amino acids like L-leucine and L-proline have shown much better skin permeability and high antioxidant activity without cytotoxicity. mdpi.com
Furthermore, the synthesis of derivatives containing heterocyclic groups like 1,2,4-triazole (B32235) has produced compounds with promising in vitro cytotoxic activity against human lung and breast cancer cell lines. jmchemsci.com Other research has focused on creating β-amino alcohol derivatives by modifying the phenolic hydroxyl site, leading to new compounds with potential as plant bactericides and antivirals. nih.gov These examples highlight a clear trend toward using the ferulate structure as a versatile scaffold for developing new agents with tailored and enhanced biological efficacy.
| Derivative Type | Synthetic Modification | Enhanced Efficacy / Target Activity | Reference(s) |
| Pyrimidine-Amide Hybrids | Addition of trifluoromethyl pyrimidine and amide groups. | Potent antifungal activity against postharvest soft rot. | acs.orgnih.gov |
| Amino Acid Conjugates | Esterification with amino acid propyl esters (e.g., L-leucine, L-proline). | Increased skin permeability and antioxidant activity. | mdpi.com |
| Heterocyclic Derivatives | Incorporation of a 1,2,4-triazole moiety. | Enhanced anticancer activity against lung and breast cancer cells. | jmchemsci.com |
| β-Amino Alcohol Derivatives | Etherification of the phenolic hydroxyl group to introduce a β-amino alcohol structure. | Potential as novel plant bactericides and antivirals. | nih.gov |
| Cyclized Derivatives | Cyclization involving the 4-hydroxyl and carboxyl groups. | Potent antiviral activity against plant viruses (e.g., cucumber mosaic virus). | acs.org |
This interactive table showcases examples of rationally designed ferulate derivatives, the synthetic strategies employed, and their resulting enhanced biological activities.
Analytical Methodologies for Sodium Ferulate Research
Quantitative Analysis in Biological Matrices (in vitro and in vivo)
Accurately determining the concentration of sodium ferulate in biological samples such as plasma and tissue is fundamental for pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques employed for this purpose.
HPLC with ultraviolet (UV) detection is a robust and widely used method for the quantification of sodium ferulate. ju.edu.jo A gradient reversed-phase HPLC assay was developed to measure sodium ferulate in beagle dog plasma. researchgate.netnih.gov This method utilized a C18 column for chromatographic separation with a mobile phase consisting of 0.5% acetic acid and acetonitrile (B52724) (80:20, v/v) and UV detection set at 320 nm. nih.gov The technique demonstrated good linearity and a limit of quantification (LOQ) suitable for in vivo pharmacokinetic studies in beagle dogs. nih.gov
Another study detailed an HPLC gradient elution method for determining sodium ferulate content in beagle plasma, using tinidazole (B1682380) as an internal standard. researchgate.net The sample preparation involved extraction with ether. researchgate.net These HPLC-based methods are valued for their reliability and precision in quantifying sodium ferulate for pharmacokinetic assessments. nih.gov
| Biological Matrix | Column | Mobile Phase | Detection | Linear Range | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|
| Beagle Dog Plasma | C18 | 0.5% Acetic Acid and Acetonitrile (80:20, v/v) | UV at 320 nm | 0.05-10 µg/mL | 51.4 ng/mL | nih.gov |
| Beagle Dog Plasma | Kromasil C18 (150 mm × 4.6 mm, 5 µm) | 1% Acetic Acid Solution and Acetonitrile (Gradient) | Not Specified | Not Specified | Not Specified | researchgate.net |
For enhanced sensitivity and selectivity, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is employed. ajpaonline.com A highly sensitive HPLC-electrospray ionization mass spectrometry (HPLC-ESI-MS) method was established for determining sodium ferulate in human plasma. nih.gov This method involved a liquid-liquid extraction for sample preparation and an Agilent ZORBAX SB-C18 column for separation. nih.gov The assay was validated with a lower limit of quantification (LLOQ) of 0.007 nM/ml, proving successful for pharmacokinetic, bioavailability, and bioequivalence studies in human volunteers. nih.gov
In another application, a rapid and simple LC-MS/MS method was developed for the simultaneous quantification of sodium ferulate and other compounds in human plasma. bevital.no This method utilized a single-step protein precipitation for sample extraction. bevital.no The validation demonstrated a linear range of 1.5–1,000 ng/mL for sodium ferulate. bevital.no UPLC-MS/MS has also been used to measure warfarin (B611796) enantiomers in studies investigating interactions with sodium ferulate for injection, highlighting the technique's utility in complex drug interaction studies. nih.gov
| Technique | Biological Matrix | Sample Preparation | Key Parameters | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|---|
| HPLC-ESI-MS | Human Plasma | Liquid-liquid extraction | Mobile Phase: Methanol-0.05% Acetic Acid (40:60, v/v) | 0.007-4.63 nM/mL | 0.007 nM/mL | nih.gov |
| LC-MS/MS | Human Plasma | Protein precipitation with acetonitrile | Simultaneous analysis with other drugs | 1.5–1,000 ng/mL | Not Specified | bevital.no |
| UPLC-MS/MS | Rat Plasma | Liquid-liquid extraction with ethyl acetate (B1210297) | Positive ion mode ESI | Not Specified | Not Specified | nih.gov |
Cell-Based Assays for Biological Activity Evaluation
To understand the biological effects of sodium ferulate, a variety of cell-based assays are utilized. These assays measure fundamental cellular processes, providing insight into the compound's mechanism of action.
Cell viability and proliferation assays are critical for assessing the impact of sodium ferulate on cell health. The Cell Counting Kit-8 (CCK-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are commonly used colorimetric methods based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells. creative-biogene.comabcam.comdojindo.combosterbio.com
In one study, a CCK-8 assay was used to test the viability of HT22 hippocampal cells under high glucose conditions. spandidos-publications.comnih.gov The results showed that while high glucose decreased cell viability, treatment with 100 µM sodium ferulate abrogated this toxicity. spandidos-publications.comnih.gov Similarly, an MTT assay demonstrated that sodium ferulate could ameliorate the survival rate of endothelial progenitor cells (EPCs) stimulated with serum from patients with vasculitis. researchgate.net The MTT assay was also employed to show that sodium ferulate inhibits the proliferation of human skin hypertrophic scar fibroblasts in a concentration-dependent manner. nih.gov
| Assay | Cell Type | Experimental Condition | Key Finding | Reference |
|---|---|---|---|---|
| CCK-8 | HT22 Mouse Hippocampal Cells | High glucose-induced toxicity | 100 µM sodium ferulate preserved cell viability. | spandidos-publications.comnih.gov |
| MTT | Human Skin Hypertrophic Scar Fibroblasts | Dose-response analysis | Sodium ferulate inhibited cell proliferation. | nih.gov |
| MTT | Endothelial Progenitor Cells (EPCs) | Stimulation with vasculitis patient serum | Sodium ferulate improved the cell survival rate. | researchgate.net |
| CCK-8 | Mouse Lung Fibroblasts | Silicosis model | Sodium ferulate inhibited the proliferation of lung fibroblasts. | semanticscholar.org |
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage. nih.gov The ability of sodium ferulate to modulate ROS levels is often investigated using fluorescent probes and flow cytometry. nih.gov Probes like 2′,7′-dichlorofluorescein diacetate (DCFH-DA) and CellROX Deep Red Reagent become fluorescent upon oxidation by ROS, and the fluorescence intensity, which is proportional to the ROS level, can be quantified in individual cells using a flow cytometer. spandidos-publications.comnih.govmdpi.com
For instance, in a study on HT22 hippocampal cells, flow cytometry revealed that high glucose concentrations led to a significant increase in intracellular ROS. spandidos-publications.com Treatment with sodium ferulate (50 and 100 µM) markedly attenuated this high-glucose-induced ROS generation. spandidos-publications.com Another study used the fluorescent probe DCFH-DA to detect intracellular ROS in vascular smooth muscle cells (VSMCs); results showed that sodium ferulate suppressed ROS production induced by angiotensin II. plos.org Flow cytometry is also used to assess ROS in platelets and endothelial progenitor cells in studies on vasculitis, demonstrating that sodium ferulate can reduce ROS levels. cytojournal.comnih.gov
To delve deeper into the molecular mechanisms of sodium ferulate, researchers analyze its effects on gene and protein expression.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the expression levels of specific messenger RNA (mRNA) transcripts. Studies have shown that sodium ferulate can regulate the expression of various genes. For example, in HT22 cells, sodium ferulate treatment was found to upregulate the mRNA expression of the antioxidant genes Nrf2 and HO-1, while downregulating the pro-inflammatory gene NF-κB. spandidos-publications.com In human umbilical vein endothelial cells (HUVECs), RT-PCR confirmed that sodium ferulate could inhibit the oxidized low-density lipoprotein-induced upregulation of IL-8 mRNA. alliedacademies.org
Western Blot: This method is used to detect and quantify specific proteins in a sample. It is frequently used to confirm that changes in mRNA levels observed by RT-qPCR translate to changes in protein levels. Western blot analyses have confirmed that sodium ferulate treatment leads to increased protein levels of Nrf2 and HO-1 and decreased levels of NF-κB in HT22 cells. spandidos-publications.comnih.gov In studies on vascular smooth muscle cells, Western blotting showed that sodium ferulate blocked the phosphorylation of p38 and decreased levels of total β-catenin and nuclear Notch-1 protein. plos.org It has also been used to show that sodium ferulate reduces the expression of fibrosis-related proteins like TGF-β1 and collagen-1 in lung fibroblasts and apoptosis-related proteins like caspase-3 in femoral head necrosis models. semanticscholar.orgnih.gov
Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the localization and expression of specific proteins within cells or tissues. In a mouse model of vasculitis, immunofluorescence staining was used to show that sodium ferulate treatment reduced the fluorescence intensity of myeloperoxidase (MPO) and citrullinated histone H3 (H3Cit), which are components of neutrophil extracellular traps (NETs). cytojournal.comresearchgate.net In another study, immunofluorescence was used to identify extracted lung fibroblasts by detecting the protein vimentin (B1176767) and to observe the effect of sodium ferulate on fibrosis-related proteins. semanticscholar.org
Flow Cytometry for Cellular Marker Detection
Flow cytometry is a powerful technique used in sodium ferulate research to identify and quantify specific cell populations based on their surface markers. This methodology allows for the detailed analysis of cellular responses to sodium ferulate treatment.
In studies investigating the effects of sodium ferulate on immune-related vasculitis, flow cytometry has been employed to measure the expression of platelet activation markers. cytojournal.com For instance, the levels of CD62p and procaspase-activating compound-1 (PAC-1) on the surface of platelets were determined using this technique. cytojournal.comresearchgate.net Research has shown that sodium ferulate treatment can lead to a decrease in the number of CD62p and PAC-1 positive cells, indicating an inhibition of platelet activation. cytojournal.com
Furthermore, flow cytometry is utilized to characterize and determine the purity of cell cultures, such as bone marrow stromal cells (BMSCs). In these applications, cells are incubated with fluorescence-conjugated antibodies against specific surface markers. nih.gov For BMSCs, markers like CD90 and CD44 are used to identify the desired cell population, while markers for hematopoietic cells, such as CD45 and CD34, are used to identify and exclude contaminants. nih.govum.edu.mo Studies have reported high purity of BMSC cultures, with a high percentage of cells expressing CD90 and a low percentage expressing CD45 and CD34, making them suitable for further experimentation. nih.gov
The technique involves incubating cells with fluorescently labeled antibodies that specifically bind to the cellular markers of interest. The cells are then passed through a flow cytometer, which detects the fluorescence and provides quantitative data on the number of cells expressing each marker. cytojournal.comnih.gov
Table 1: Application of Flow Cytometry in Sodium Ferulate Research
| Marker | Cell Type | Research Focus | Finding with Sodium Ferulate |
| CD62p | Platelets | Platelet Activation in Immune Vasculitis | Decreased expression cytojournal.com |
| PAC-1 | Platelets | Platelet Activation in Immune Vasculitis | Decreased expression cytojournal.com |
| CD90 | Bone Marrow Stromal Cells | Purity Assessment | High expression in cultured BMSCs nih.govum.edu.mo |
| CD44 | Bone Marrow Stromal Cells | Purity Assessment | High expression in cultured BMSCs um.edu.mo |
| CD45 | Bone Marrow Stromal Cells | Purity Assessment | Low expression in cultured BMSCs, indicating low hematopoietic contamination nih.govum.edu.mo |
| CD34 | Bone Marrow Stromal Cells | Purity Assessment | Low expression in cultured BMSCs, indicating low hematopoietic contamination nih.govum.edu.mo |
Electrophysiological Techniques (e.g., Whole-Cell Patch-Clamp)
Electrophysiological techniques, particularly the whole-cell patch-clamp method, are crucial for investigating the effects of sodium ferulate on the electrical properties of cells, such as ion channel activity. nih.govmoleculardevices.comaxolbio.comuk.com This technique allows for the direct measurement of ion currents across the cell membrane. moleculardevices.com
The whole-cell patch-clamp configuration involves forming a tight seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. axolbio.comuk.com This allows researchers to control the membrane voltage and record the resulting ionic currents. axolbio.com
Research utilizing this technique has demonstrated that sodium ferulate can modulate the activity of specific ion channels. For example, studies on PC12 rat pheochromocytoma cells have shown that sodium ferulate significantly decreases the delayed rectifier K+ current (Ik) in a concentration-dependent manner. nih.gov Analysis of the activation and inactivation kinetics of Ik revealed that sodium ferulate affects both of these processes. nih.gov These findings suggest that sodium ferulate's therapeutic effects may be partly mediated by its influence on ion channel function. accurateclinic.com
Automated patch-clamp systems have been developed to increase the throughput of these experiments, allowing for more efficient screening and characterization of the effects of compounds like sodium ferulate on various ion channels. nih.gov
Animal Model Evaluation Techniques
Behavioral and Neurological Assessments
In animal models of various diseases, behavioral and neurological assessments are employed to evaluate the therapeutic potential of sodium ferulate. These tests are designed to measure changes in motor function, cognitive abilities, and depressive-like behaviors.
In studies of cerebral ischemia, neurological deficit scoring is a common method to assess the extent of brain injury. nih.gove-century.us The Zea-Longa scoring method, a five-point scale, is one such example used to evaluate neurological deficits in rats after middle cerebral artery occlusion. e-century.us Research has shown that treatment with sodium ferulate can significantly improve neurological scores, indicating a neuroprotective effect. nih.gove-century.us
For evaluating antidepressant-like activity, several behavioral tests are utilized. The forced-swimming test and the tail-suspension test are widely used to measure behavioral despair in rodents. scirp.orgscirp.org In these tests, a decrease in the duration of immobility is interpreted as an antidepressant-like effect. Studies have reported that acute administration of sodium ferulate markedly decreases immobility time in these tests in both rats and mice. scirp.orgscirp.org Furthermore, in chronic mild stress models of depression, sodium ferulate has been shown to reverse CMS-induced deficits in food and sucrose (B13894) consumption and weight gain. scirp.orgscirp.org
In models of transient global cerebral ischemia, the Morris water maze test is used to assess spatial learning and memory. researchgate.net This test evaluates the animal's ability to find a hidden platform in a pool of water.
Histopathological and Immunohistochemical Analysis
Histopathological and immunohistochemical analyses are fundamental techniques used in animal models to visualize and quantify the effects of sodium ferulate at the tissue and cellular level.
Histopathology involves the microscopic examination of tissue sections to observe morphological changes. Hematoxylin and eosin (B541160) (H&E) staining is a standard method used to assess general tissue structure and identify cellular damage. scielo.brnih.govfrontiersin.org For instance, in studies of cardiac hypertrophy, H&E staining has been used to measure the cross-sectional area of cardiomyocytes. frontiersin.org In models of steroid-induced femoral head osteonecrosis, H&E staining verifies the presence of osteonecrosis. nih.gov Masson's trichrome staining is another common technique used to visualize collagen deposition, which is an indicator of fibrosis. scielo.brfrontiersin.org Research has shown that sodium ferulate can reduce collagen deposition in the myocardium of hypertensive rats. frontiersin.org
Immunohistochemistry (IHC) utilizes antibodies to detect the presence and location of specific proteins within tissue sections. This technique provides valuable insights into the molecular mechanisms underlying the effects of sodium ferulate. For example, IHC has been used to assess the expression of various proteins, including:
Connective tissue growth factor (CTGF) and inducible nitric oxide synthase (iNOS) in the myocardium of diabetic rats. nih.gov
von Willebrand factor (vWF) to assess vascular density in models of focal cerebral ischemia. nih.gov
Cyclooxygenase-2 (COX-2) and heme oxygenase-1 (HO-1) to evaluate inflammation and oxidative stress in skin flaps. scielo.br
Caspase-3 and Bcl-2 to study apoptosis in steroid-induced femoral head osteonecrosis. nih.gov
α-smooth muscle actin (α-SMA) , RhoA , Rho-kinase , and endothelial nitric oxide synthase (eNOS) in the liver of rats with cirrhosis. spandidos-publications.com
Gliofibrillar acid protein (GFAP) as a marker of astrogliosis in the brain following ischemia. researchgate.net
Atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC) as markers of cardiac hypertrophy. frontiersin.org
Nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the hippocampus of rats in a depression model. scirp.org
These studies have collectively demonstrated that sodium ferulate can modulate the expression of these proteins, contributing to its therapeutic effects in various disease models.
Biochemical Marker Quantification in Tissues and Biological Fluids
The quantification of biochemical markers in tissues and biological fluids is a crucial aspect of evaluating the pharmacological effects of sodium ferulate in animal models. This approach provides quantitative data on the physiological and pathological state of the animals.
A common application is the measurement of markers related to oxidative stress. The levels of malondialdehyde (MDA) , a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) , glutathione peroxidase (GSH-Px) , and catalase (CAT) are frequently assessed. e-century.usresearchgate.netscielo.brnih.govnih.govmedsci.org Studies have consistently shown that sodium ferulate can decrease MDA levels and increase the activities of antioxidant enzymes in various tissues, indicating its potent antioxidant properties. e-century.usresearchgate.netscielo.brnih.govmedsci.org
Markers of inflammation are also commonly quantified. The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) , as well as other inflammatory mediators like C-reactive protein (CRP) and myeloperoxidase (MPO) , are measured in serum and tissue homogenates. scielo.brnih.gov Research has demonstrated that sodium ferulate can reduce the levels of these inflammatory markers. scielo.brnih.gov
In the context of liver disease, serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage. nih.gov Studies have reported that sodium ferulate can lower the elevated levels of these enzymes. nih.gov
The concentration of nitric oxide (NO) is another important parameter that is often measured, as it plays a complex role in various physiological and pathological processes. e-century.usscielo.brnih.govmedsci.org
Table 2: Key Biochemical Markers Quantified in Sodium Ferulate Research
| Marker | Type | Tissue/Fluid | Disease Model | Effect of Sodium Ferulate |
| Malondialdehyde (MDA) | Oxidative Stress | Plasma, Myocardium, Lung, Liver, Brain, Skin | Diabetes, Lung Injury, Sepsis, Ischemia | Decrease e-century.usresearchgate.netscielo.brnih.govnih.govnih.govmedsci.org |
| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Plasma, Myocardium, Lung, Liver, Brain | Diabetes, Lung Injury, Sepsis, Ischemia | Increase e-century.usresearchgate.netnih.govnih.govnih.govmedsci.org |
| Glutathione Peroxidase (GSH-Px) | Antioxidant Enzyme | Lung, Brain | Lung Injury, Ischemia | Increase e-century.usnih.gov |
| Catalase (CAT) | Antioxidant Enzyme | Brain | Ischemia | Increase e-century.us |
| Nitric Oxide (NO) | Signaling Molecule | Plasma, Myocardium, Skin, Brain | Diabetes, Ischemia | Variable (Increase or Decrease depending on context) e-century.usscielo.brnih.govmedsci.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Serum | Sepsis | Decrease nih.gov |
| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Serum | Sepsis | Decrease nih.gov |
| C-reactive protein (CRP) | Inflammatory Marker | Serum | Sepsis | Decrease nih.gov |
Ultrastructural Examination (e.g., Transmission Electron Microscopy)
Transmission electron microscopy (TEM) is a high-resolution imaging technique used to examine the ultrastructure of cells and tissues, providing detailed insights into the effects of sodium ferulate at a subcellular level. ub.edufrontiersin.org This methodology is particularly valuable for observing changes in organelles and cellular morphology that are not visible with light microscopy. ub.edu
In studies on diabetic cardiomyopathy, TEM has been used to examine the ultrastructure of myocardial tissues. nih.govmedsci.org These studies have revealed that in diabetic rats, the myocardium shows apparent abnormalities, which are significantly ameliorated in rats treated with sodium ferulate. nih.govmedsci.org This indicates a cardioprotective effect of sodium ferulate at the ultrastructural level.
Similarly, in research on ozone-induced lung injury in mice, TEM has been employed to observe the ultrastructure of lung tissues. nih.gov The results showed that sodium ferulate treatment led to a basically normal morphological structure of pulmonary epithelial cells, with significantly milder lung injury compared to the model group. nih.gov
In the context of immune-mediated small vasculitis, TEM has been used to observe the ultramicroscopic structure of endothelial progenitor cells (EPCs). researchgate.netresearchgate.net These observations have helped to elucidate how sodium ferulate mitigates damage to these cells. researchgate.netresearchgate.net
The process of preparing samples for TEM typically involves fixing the tissue in glutaraldehyde (B144438) and osmic acid, followed by dehydration, embedding in resin, and sectioning into ultrathin slices. nih.govmedsci.org These sections are then stained with heavy metals like uranyl acetate and lead citrate (B86180) to enhance contrast before being examined in the transmission electron microscope. nih.govmedsci.org
Future Directions and Research Gaps in Sodium Ferulate Studies
Elucidating Novel Molecular Targets and Signaling Pathways
Future research on sodium ferulate is increasingly focused on moving beyond its established antioxidant capabilities to identify and characterize novel molecular targets and intricate signaling pathways. While its role in scavenging reactive oxygen species is well-documented, a deeper understanding of its specific molecular interactions is crucial for developing more targeted therapeutic applications. Current investigations are exploring its influence on a variety of cellular signaling cascades implicated in inflammation, cell death, and tissue repair.
A significant area of interest is the modulation of inflammation-related pathways. Studies have shown that sodium ferulate can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory processes. doi.org This suppression is achieved by targeting upstream kinases such as NF-κB-inducing kinase (NIK), IkappaB kinase (IKK), and mitogen-activated protein kinases (MAPKs). doi.org In models of osteoarthritis, sodium ferulate has been observed to specifically affect the IKK/NF-κB signaling pathway in chondrocytes. researchgate.net Furthermore, its anti-inflammatory effects are linked to the downregulation of the NALP3 inflammasome. thegoodscentscompany.com
Research is also uncovering its role in regulating cell survival and death pathways. In neuronal cells, sodium ferulate has been found to provide protection by activating the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress. nih.gov Conversely, it can also inhibit pro-apoptotic signals, such as the extracellular signal-regulated kinases (ERKs) pathway, to prevent cell death in specific contexts like drug-induced cardiotoxicity. thegoodscentscompany.com In the context of atherosclerosis, emerging evidence suggests that ferulic acid, the parent compound of sodium ferulate, may regulate ferroptosis and apoptosis through the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. frontiersin.org
Another promising research avenue is its effect on pathways related to vascular function and tissue remodeling. Sodium ferulate has been shown to reduce portal pressure in cirrhosis models by inhibiting the RhoA/Rho-Kinase pathway, which governs smooth muscle contractility. thegoodscentscompany.comimrpress.com This pathway, along with Protein Kinase C (PKC) and MAPK signaling, is also implicated in its ability to inhibit cardiac hypertrophy. imrpress.com The elucidation of these and other novel targets will be pivotal in expanding the therapeutic potential of sodium ferulate.
Table 1: Investigated Molecular Targets and Signaling Pathways of Sodium Ferulate
| Signaling Pathway/Target | Disease Model/Context | Observed Effect | Citation(s) |
|---|---|---|---|
| NF-κB Pathway (via NIK/IKK/MAPK) | Aging-related inflammation, Osteoarthritis | Suppression of NF-κB activation, reduced inflammation. | doi.org, researchgate.net |
| Nrf2/HO-1 Pathway | High-glucose-induced neuronal injury | Activation of the pathway, enhanced antioxidant defense. | nih.gov |
| RhoA/Rho-Kinase Pathway | Cirrhosis, Coronary microvascular dysfunction | Inhibition of the pathway, leading to vasodilation and reduced portal pressure. | thegoodscentscompany.com, imrpress.com |
| HIF-1 Signaling Pathway | Atherosclerosis | Potential regulation of ferroptosis and apoptosis. | frontiersin.org |
| ERKs Pathway | Drug-induced cardiotoxicity | Inhibition of the pathway, preventing apoptosis. | thegoodscentscompany.com |
| NALP3 Inflammasome | Oxidative stress-induced inflammation | Suppression of inflammasome and NF-κB signal pathway. | thegoodscentscompany.com |
Development of Advanced Delivery Systems for Enhanced Bioavailability in Preclinical Models
A significant hurdle in harnessing the full therapeutic potential of sodium ferulate is its pharmacokinetic profile, which can be characterized by rapid metabolism and elimination, leading to limited bioavailability. To overcome these challenges, a key area of future research is the development and preclinical testing of advanced delivery systems designed to improve its stability, solubility, and target-site concentration.
Nanotechnology-based carriers represent a highly promising strategy. Various nanoparticle systems are being explored to encapsulate sodium ferulate and its parent compound, ferulic acid. researchgate.net For instance, bovine serum albumin (BSA) nanoparticles have been successfully used to entrap sodium ferulate. nih.gov These albumin-based systems are advantageous due to their biocompatibility, biodegradability, and potential for targeted delivery, particularly to the liver. nih.gov The desolvation technique used to create these nanoparticles allows for the encapsulation of poorly water-soluble compounds and can be modified to control particle size and release characteristics. nih.gov The general benefits of albumin nanoparticles include high drug-loading capacity, stability, and the ability to achieve sustained release. nih.gov
Solid dispersion technology is another approach being investigated to enhance the oral bioavailability of poorly water-soluble compounds like ferulic acid. eurekaselect.com This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly improve its dissolution rate and subsequent absorption. eurekaselect.com Preclinical studies have evaluated matrix tablets based on carriers like Compritol 888 ATO for the controlled release of sodium ferulate. eurekaselect.com
Table 2: Advanced Delivery Systems for Sodium Ferulate/Ferulic Acid in Preclinical Research
| Delivery System | Composition/Method | Objective/Advantage | Citation(s) |
|---|---|---|---|
| Albumin Nanoparticles | Bovine Serum Albumin (BSA) | Enhanced liver targeting, improved biocompatibility, sustained release. | nih.gov |
| Solid Dispersions | Hydrophilic polymer matrices (e.g., Compritol 888 ATO) | Improved dissolution rate and oral bioavailability, controlled release. | eurekaselect.com |
| Polymer/Lipid Nanoparticles | Various polymer and lipid-based systems | Enhanced solubility, stability, and bioavailability; potential for targeted delivery. | researchgate.net |
| Nanoemulsions | Oil-in-water or water-in-oil systems | Increased surface area for absorption, protection of the encapsulated compound. | nih.gov, mdpi.com |
Exploration of Combination Therapies and Synergistic Effects in Disease Models
To enhance therapeutic efficacy and address the multifaceted nature of complex diseases, research is actively exploring the use of sodium ferulate in combination with other therapeutic agents. The aim is to identify synergistic interactions where the combined effect is greater than the sum of the individual effects. These studies are being conducted in a variety of preclinical disease models.
A notable example is the combination of sodium ferulate (SF) and oxymatrine (B1678083) (OMT), an alkaloid from the herb Radix Sophorae Flavescentis. This combination has demonstrated synergistic anti-inflammatory effects in models of xylene-induced ear edema and carrageenan-induced paw edema. nih.gov While neither compound alone was effective at the tested doses, their combination significantly reduced edema. nih.gov This synergy is attributed to their ability to down-regulate the expression of inflammation-associated mediators, including a synergistic inhibition of LPS-induced production of C-reactive protein (CRP), interferon-gamma (INF-γ), and interleukin-11 (IL-11). nih.gov This combination has also shown protective effects in models of sepsis and paraquat-induced lung injury, where it alleviates the inflammatory response and organ damage more effectively than either agent alone. spandidos-publications.combrieflands.com
In the context of neurological disorders, particularly stroke, combination therapy is also being investigated. One study explored the combined use of sodium ferulate and n-butylidenephthalide (BP), another compound from Radix Angelica sinensis, with adipose-derived stem cells (ADSCs) in a rat model of photothrombotic stroke. nih.gov The results indicated that the triple combination therapy (ADSC + SF + BP) was more effective at promoting vascularization, including increasing capillary density and vascular diameter in the ischemic region, compared to treatment with ADSCs or the SF+BP combination alone. nih.gov This suggests a synergistic effect in rehabilitating the neurovascular unit after ischemic injury.
These preclinical findings highlight a promising research direction. By combining sodium ferulate with other compounds or cell-based therapies, it may be possible to target multiple pathological pathways simultaneously, potentially leading to more robust and effective treatments for inflammatory diseases and ischemic injuries.
Table 3: Preclinical Combination Therapies Involving Sodium Ferulate
| Combination | Disease Model | Key Synergistic Finding | Citation(s) |
|---|---|---|---|
| Sodium Ferulate + Oxymatrine (OMT) | Inflammation, Sepsis, Acute Lung Injury | Potent synergistic anti-inflammatory effect; enhanced reduction of inflammatory cytokines (IL-6, CRP, IFN-γ). | nih.gov, spandidos-publications.com, brieflands.com |
| Sodium Ferulate + n-Butylidenephthalide (BP) + ADSCs | Photothrombotic Stroke | Significantly improved vascularization (capillary density and diameter) in the infarct region. | nih.gov |
Comparative Studies with Other Ferulate Derivatives and Related Phenolic Compounds
To better understand the structure-activity relationship of sodium ferulate and to optimize its therapeutic properties, researchers are conducting comparative studies with other ferulate derivatives and related phenolic compounds. These studies help to identify the key chemical features responsible for its biological effects.
Comparisons between ferulic acid and its esters have yielded important insights. Ferulic acid, coniferyl aldehyde, and alkyl ferulates (such as methyl and ethyl ferulate) have been shown to possess strong, and largely similar, antioxidant activities in lipid autoxidation models. mdpi.com However, subtle differences exist; some studies note a slightly weaker antiradical activity of ferulic acid esters compared to ferulic acid itself. mdpi.com A synthetic, more liposoluble derivative, ferulic acid ethyl ester (FAEE), has been shown to be effective in decreasing the upregulation of inducible nitric oxide synthase (iNOS) in neuronal cells, highlighting how modifications to the ferulic acid structure can influence its interaction with specific biological targets. caldic.com
The position of the functional groups on the phenolic ring is also critical. Comparative studies between ferulic acid (4-hydroxy-3-methoxycinnamic acid) and its isomer, iso-ferulic acid (3-hydroxy-4-methoxycinnamic acid), have demonstrated that ferulic acid possesses significantly stronger antioxidant and radical-scavenging properties. mdpi.com This suggests that the specific arrangement of the hydroxyl and methoxy (B1213986) groups is crucial for its activity.
When compared to other phenolic compounds, ferulic acid often shows potent activity. For example, it was found to be more effective than other polyphenols like caffeic acid and ellagic acid at reducing hydrogen peroxide-induced lipid peroxidation. caldic.com However, derivatives of cinnamic acid, including ferulic acid, are generally considered more potent antioxidants than derivatives of benzoic acid, which is attributed to the propenoic acid side chain that enhances resonance stabilization of the phenoxy radical. mdpi.com The sodium salt form, sodium ferulate, offers the primary advantage of enhanced aqueous solubility and structural stability over ferulic acid, which is a significant benefit for its formulation and clinical application. cjnmcpu.com These comparative analyses are essential for guiding the development of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Table 4: Comparative Activity of Ferulic Acid/Sodium Ferulate and Related Compounds
| Compound(s) Compared | Context/Assay | Key Finding | Citation(s) |
|---|---|---|---|
| Ferulic Acid vs. Alkyl Ferulates (Methyl, Ethyl) | Antioxidant activity (lipid autoxidation) | All compounds exhibited strong and similar antioxidant activities. | mdpi.com |
| Ferulic Acid vs. Iso-ferulic Acid | Antioxidant/Radical scavenging | Ferulic acid showed significantly stronger activity, highlighting structural importance. | mdpi.com |
| Ferulic Acid vs. Caffeic Acid, Ellagic Acid | Lipid peroxidation | Ferulic acid was more effective at reducing H₂O₂-induced lipid peroxidation. | caldic.com |
| Ferulic Acid vs. Sodium Ferulate | Physicochemical properties | Sodium ferulate provides enhanced aqueous solubility and stability. | cjnmcpu.com |
| Ferulic Acid vs. Ferulic Acid Ethyl Ester (FAEE) | Anti-inflammatory (iNOS expression) | The more liposoluble FAEE effectively decreased iNOS upregulation in neuronal cells. | caldic.com |
Bridging Preclinical Findings to Translational Research Strategies
A critical challenge in biomedical research is the translation of promising preclinical findings into effective clinical therapies. nih.gov Despite a wealth of positive preclinical data on sodium ferulate, several gaps must be bridged to ensure its successful clinical application for new indications. This involves developing robust translational research strategies that can effectively validate preclinical results in human subjects.
One of the primary hurdles is the "translation gap," where interventions that are successful in animal models fail to show efficacy in human clinical trials. imrpress.comresearchgate.net This is often due to fundamental differences in physiology and the complexity of human diseases, which are not fully replicated in preclinical models. nih.gov A key strategy to bridge this gap is the meticulous selection and design of preclinical studies to ensure they mimic the human condition as closely as possible, considering factors like age, sex, and disease comorbidities. nih.gov For sodium ferulate, this means moving from simple acute injury models to more complex, chronic disease models that better reflect human pathology.
Another vital strategy is the identification and validation of biomarkers in preclinical studies that can be monitored in clinical trials. These biomarkers could include specific inflammatory cytokines, markers of oxidative stress, or indicators of signaling pathway activity (e.g., NF-κB or Rho-kinase). spandidos-publications.com By establishing a clear link between sodium ferulate's mechanism of action and a measurable biomarker in animals, researchers can more effectively assess whether the drug is hitting its intended target in humans.
Furthermore, the development of advanced drug delivery systems, as explored in preclinical models, is itself a translational strategy. nih.gov Demonstrating that a novel formulation enhances bioavailability and efficacy in animals is a prerequisite for testing it in humans.
Notably, sodium ferulate has already achieved successful translation in one area; it was approved in China for the treatment of cardiovascular and cerebrovascular diseases. cjnmcpu.com This was based on clinical studies demonstrating its ability to inhibit platelet aggregation and improve blood viscosity. cjnmcpu.com This success story provides a valuable roadmap. It underscores the importance of focusing on clinically relevant endpoints and mechanisms. Future translational strategies for new applications of sodium ferulate should build on this success by designing rigorous clinical trials that test the hypotheses generated from the latest preclinical research into its molecular targets and synergistic combinations.
Q & A
Q. What are the established pharmacological mechanisms of sodium ferulate in inhibiting cell proliferation, and how can researchers design experiments to validate these mechanisms?
Sodium ferulate's anti-proliferative effects are often studied using in vitro models such as human hypertrophic scar fibroblasts (HSFbs). Key methodologies include:
- Concentration-response experiments : Determine the half-lethal concentration (LC₅₀) via methyl thiazolyl tetrazolium (MTT) assays across a gradient of sodium ferulate concentrations (e.g., 1×10⁻⁶ to 1 mg/mL) .
- Time-course analysis : Measure proliferation inhibition rates at 24, 48, 72, and 96 hours to identify optimal treatment durations .
- Morphological assessment : Use microscopy to observe nuclear changes (e.g., pyknosis, chromatin loss) as markers of apoptosis .
Q. How should researchers standardize analytical methods for quantifying sodium ferulate in biological samples?
- Chromatographic techniques : Employ HPLC or LC-MS with UV detection (λ = 310 nm) for precise quantification, validated using reference standards .
- Sample preparation : Use protein precipitation or solid-phase extraction to isolate sodium ferulate from plasma or tissue homogenates .
- Calibration curves : Include quality controls at low, medium, and high concentrations to ensure linearity (R² > 0.99) and reproducibility .
Q. What experimental frameworks are recommended for studying sodium ferulate's anti-inflammatory pathways?
- Cytokine profiling : Quantify TNF-α, IL-1β, and IL-6 secretion in LPS-stimulated RAW264.7 macrophages via ELISA .
- Signaling pathway analysis : Use Western blotting to assess NF-κB activation (IκBα degradation) and MAPK phosphorylation (ERK, JNK, p38) .
- Secondary messenger assays : Measure intracellular calcium ([Ca²⁺]i) and cAMP levels to link signaling modulation to anti-inflammatory outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in sodium ferulate's dual roles in apoptosis and cytoprotection across different cell types?
- Cell-specific models : Compare effects on cancer cells (e.g., HSFbs) versus normal cells (e.g., cardiomyocytes) using parallel assays (e.g., MTT, Annexin V staining) .
- Dose-dependent analysis : Identify threshold concentrations where cytoprotection shifts to cytotoxicity (e.g., 0.3 mg/mL for apoptosis induction in fibroblasts vs. <0.1 mg/mL for cardioprotection) .
- Mechanistic prioritization : Use pathway-specific inhibitors (e.g., NF-κB inhibitors) to isolate dominant mechanisms in conflicting scenarios .
Q. What strategies optimize sodium ferulate formulation stability for in vivo studies, and how are critical parameters validated?
- Orthogonal experimental design : Screen excipient ratios (e.g., lactose, hydroxypropyl cellulose) using response surface methodology (RSM) to optimize flowability and dissolution .
- Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months, monitoring changes in drug content, related substances, and dissolution rates .
- Pharmacopeial compliance : Validate tablet weight variation (<5%), friability (<1%), and content uniformity (RSD < 6%) per USP/EP guidelines .
Q. How should researchers design studies to address conflicting data on sodium ferulate's modulation of oxidative stress pathways?
- Multi-model validation : Compare outcomes in in vitro (e.g., H₂O₂-stressed endothelial cells) and in vivo models (e.g., ischemia-reperfusion injury in rats) .
- Biomarker panels : Measure ROS levels (DCFH-DA assay), antioxidant enzymes (SOD, CAT), and lipid peroxidation (MDA levels) to triangulate oxidative effects .
- Dose-escalation trials : Use pharmacokinetic data to align in vitro concentrations with achievable plasma levels in vivo .
Q. What methodologies are critical for elucidating sodium ferulate's pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Compartmental modeling : Fit plasma concentration-time data to two-compartment models using software like NONMEM or Phoenix WinNonlin .
- Effect compartment analysis : Link PK parameters (e.g., Cₘₐₓ, AUC) to PD endpoints (e.g., cytokine reduction) via Emax models .
- Tissue distribution studies : Use radiolabeled sodium ferulate ([¹⁴C]-SF) to quantify organ-specific uptake and correlate with therapeutic outcomes .
Methodological Frameworks
- PICOT alignment : Structure research questions around Population (e.g., rat VSMCs), Intervention (e.g., 300 μmol/L sodium ferulate), Comparison (e.g., Ang II-only controls), Outcome (e.g., proliferation inhibition), and Time (e.g., 48-hour exposure) .
- FINER criteria : Ensure questions are Feasible (e.g., accessible cell lines), Interesting (novel mechanisms like NALP3 inhibition), Novel (unexplored pathways), Ethical (animal welfare compliance), and Relevant (translational potential for fibrosis or cardiovascular diseases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
